molecular formula C10H11NOS B2685117 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 110766-86-4

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

カタログ番号: B2685117
CAS番号: 110766-86-4
分子量: 193.26
InChIキー: DKKQPFYKKGRYHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 110766-86-4) is a chemical compound belonging to the celebrated class of 1,5-benzothiazepines, which are recognized in medicinal chemistry as a privileged scaffold capable of providing ligands for diverse biological targets . This specific derivative, with the molecular formula C10H11NOS and a molecular weight of 193.27 g/mol, serves as a key synthetic intermediate and valuable building block in organic chemistry and drug discovery research . The benzothiazepine core is found in a range of pharmacologically active compounds, including calcium channel blockers like diltiazem, CNS agents, antimicrobials, and antiplatelet agents, highlighting the research significance of this structural framework . Researchers utilize this compound to explore new chemical spaces and develop novel bioactive molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

8-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-2-3-8-9(6-7)13-5-4-10(12)11-8/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKQPFYKKGRYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physical and chemical characteristics of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this particular molecule, this guide synthesizes information from established chemical principles and data available for structurally related 1,5-benzothiazepine analogs. The 1,5-benzothiazepine core is a recognized pharmacophore present in various clinically significant drugs, including cardiovascular and psychotropic agents.[1][2][3] This guide aims to provide a foundational understanding of the key physicochemical properties of the title compound, which are critical for its application in research and drug development.

Molecular Structure and Identification

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a derivative of the 1,5-benzothiazepine heterocyclic system. Its structure features a seven-membered thiazepine ring fused to a benzene ring, with a methyl group at the 8-position and a ketone at the 4-position of the tetrahydrothiazepine ring.

IdentifierValueSource
IUPAC Name 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-oneN/A
CAS Number 110766-86-4[4]
Molecular Formula C₁₀H₁₁NOS[4]
Molecular Weight 193.27 g/mol [4]
Canonical SMILES CC1=CC2=C(C=C1)S(=O)C(C)CC(=O)N2N/A
InChI Key N/AN/A

Physicochemical Properties

Physical State and Appearance

Based on related compounds, 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is expected to be a solid at room temperature. For instance, a related compound, 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, is described as a solid.

Melting Point

The melting point is a critical parameter for purity assessment and formulation development. While the specific melting point for the title compound is not documented, a structurally similar compound, 2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, has a reported melting point of 163-166 °C. It is plausible that the melting point of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one falls within a similar range, though substitution patterns significantly influence this property.

Boiling Point

The boiling point of this compound is not experimentally determined in the available literature. Due to its relatively high molecular weight and polar functional groups, it is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. Decomposition may occur at such high temperatures.

Solubility

The solubility of a compound is crucial for its biological activity and formulation. The presence of both a polar amide group and a nonpolar benzothiazepine core suggests that 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one will exhibit moderate solubility in a range of organic solvents.

SolventPredicted SolubilityRationale
Water Sparingly soluble to insolubleThe hydrophobic benzene ring and methyl group likely limit aqueous solubility, although the amide and thioether linkages may contribute some minimal polarity.
DMSO SolubleAprotic, polar solvent capable of solvating a wide range of organic molecules.
Methanol, Ethanol Moderately solublePolar protic solvents that can engage in hydrogen bonding with the amide group.
Dichloromethane, Chloroform SolubleHalogenated solvents are effective at dissolving many organic compounds.
Hexane Sparingly soluble to insolubleNonpolar solvent, unlikely to effectively solvate the polar functional groups of the molecule.

A study on a related compound, (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, reported a solubility of 6.2 µg/mL at pH 7.4, indicating poor aqueous solubility for this class of compounds.[5]

Chemical Reactivity and Stability

The chemical stability of a compound is a key consideration for its synthesis, storage, and formulation. The 1,5-benzothiazepine ring is generally stable; however, certain functional groups within the molecule can be susceptible to degradation under specific conditions.

  • Hydrolysis: The amide bond in the thiazepine ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atom in the thioether linkage is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone.

  • Light Sensitivity: Aromatic compounds can sometimes be sensitive to light, and appropriate storage in amber vials or in the dark is recommended.

Spectral Analysis

Spectroscopic data is essential for the structural confirmation and quality control of a chemical compound. While specific spectra for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one are not publicly available, the expected spectral characteristics can be inferred from the analysis of related 1,5-benzothiazepine derivatives.[6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methyl protons.

  • Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The splitting pattern will depend on the substitution, but for an 8-methyl substituted ring, one would expect to see a singlet, a doublet, and a doublet of doublets.

  • Methylene Protons: The two methylene groups in the tetrahydrothiazepine ring (at positions 2 and 3) would likely appear as complex multiplets in the region of δ 2.5-4.0 ppm.

  • Methyl Protons: The methyl group at the 8-position will give a characteristic singlet at approximately δ 2.3-2.5 ppm.

  • Amide Proton: The N-H proton of the amide will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon at position 4 will be the most downfield signal, typically in the range of δ 160-180 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the region of δ 120-150 ppm.

  • Methylene Carbons: The carbons of the methylene groups at positions 2 and 3 will appear in the aliphatic region, likely between δ 30-50 ppm.

  • Methyl Carbon: The methyl carbon at the 8-position will be the most upfield signal, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl (C=O) stretching vibration.

  • C-N Stretch: An absorption in the range of 1200-1400 cm⁻¹.

  • C-S Stretch: A weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.27 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for benzothiazepines may involve cleavage of the thiazepine ring.

Synthesis and Experimental Protocols

The synthesis of 1,5-benzothiazepine derivatives typically involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound or a β-keto ester.[2] For 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, a plausible synthetic route would involve the reaction of 4-methyl-2-aminothiophenol with an acrylic acid derivative followed by cyclization.

General Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Final Step cluster_product Product 4-methyl-2-aminothiophenol 4-methyl-2-aminothiophenol Condensation Condensation 4-methyl-2-aminothiophenol->Condensation Acrylic_acid_derivative Acrylic acid derivative Acrylic_acid_derivative->Condensation Thia-Michael_adduct Thia-Michael Adduct Condensation->Thia-Michael_adduct Thia-Michael Addition Cyclization Cyclization Thia-Michael_adduct->Cyclization Intramolecular Amidation Target_Compound 8-Methyl-2,3,4,5-tetrahydro- 1,5-benzothiazepin-4-one Cyclization->Target_Compound

A general synthetic workflow for 1,5-benzothiazepin-4-ones.

Protocol for Characterization

The following outlines a general protocol for the characterization of a synthesized 1,5-benzothiazepine derivative.

  • Purification: The crude product should be purified using an appropriate technique such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel.

  • Melting Point Determination: The melting point of the purified compound should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and record the ¹H and ¹³C NMR spectra.

    • IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or ATR-FTIR spectrometer.

    • Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., ESI-MS or GC-MS) to determine the molecular weight and fragmentation pattern.

  • Purity Assessment: The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Applications and Relevance in Drug Discovery

The 1,5-benzothiazepine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this heterocyclic system have been successfully developed as:

  • Calcium Channel Blockers: Diltiazem is a well-known 1,5-benzothiazepine used for the treatment of hypertension and angina.[9]

  • Antipsychotics: Quetiapine, another derivative, is used in the treatment of schizophrenia and bipolar disorder.[9]

  • Other Potential Applications: Research has explored 1,5-benzothiazepine derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[10]

The study of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one and its analogs contributes to the understanding of the structure-activity relationships of this important class of compounds, potentially leading to the discovery of new therapeutic agents.

Conclusion

While specific experimental data for 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is limited, this technical guide provides a comprehensive overview of its expected physical and chemical characteristics based on the known properties of the 1,5-benzothiazepine class of compounds. The information presented herein serves as a valuable resource for researchers and scientists working with this molecule, providing a foundation for further investigation and application in drug discovery and development. Further experimental work is required to definitively determine the precise physicochemical properties of this compound.

References

  • Bhadregowda, D. G., et al. (2015). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 733-740.
  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1769-1776.
  • Ahn, S., et al. (2016). (1) H and (13) C NMR spectral assignments of novel flavonoids bearing benzothiazepine. Magnetic Resonance in Chemistry, 54(5), 382-390.
  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3749.
  • Borra, P. K., et al. (2022). Synthesis, Characterization and Cytotoxicity studies of Novel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Neuroquantology, 20(11), 7977-7986.
  • Gondal, M. A., & Panjnoush, M. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters, 6(4), 390-402.
  • Prasad, C., Rao, A. V., & Rao, M. V. (2014). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786.
  • Sharma, A., & Kumar, V. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica, 14(11), 1-11.
  • PubChem. (n.d.). 3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, (2S,3S)-. Retrieved from [Link]

Sources

The 1,5-Benzothiazepine Scaffold: A Comprehensive Technical Guide on Synthesis, Catalysis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-benzothiazepine (1,5-BTZ) nucleus represents a privileged pharmacophore in medicinal chemistry, characterized by a seven-membered heterocyclic ring containing nitrogen and sulfur fused to a benzene ring[1]. Historically anchored by the success of blockbuster cardiovascular drugs like diltiazem and clentiazem, as well as central nervous system (CNS) agents like quetiapine and thiazesim[2], the 1,5-BTZ scaffold continues to be a focal point for modern drug discovery. This whitepaper provides an in-depth mechanistic analysis of 1,5-BTZ synthesis, detailing the shift from harsh traditional methods to modern green chemistry protocols, and systematically reviews the structure-activity relationships (SAR) governing its diverse bioactivity profile.

Mechanistic Pathways of Synthesis

The fundamental construction of the 2,3-dihydro-1,5-benzothiazepine skeleton relies on the reaction between ortho-aminothiophenols and α,β-unsaturated ketones (chalcones)[3]. This transformation is a classic two-step domino process:

  • Thia-Michael Addition: The highly nucleophilic sulfhydryl (-SH) group of the 2-aminothiophenol attacks the β-carbon of the chalcone in a 1,4-conjugate addition, generating a transient thia-Michael adduct[3].

  • Intramolecular Imine Cyclization: The adjacent primary amine undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration, to install the imine bond and close the seven-membered ring[3].

Historically, this required harsh conditions—corrosive Brønsted acids (glacial acetic acid, TFA) or Lewis acids, toxic solvents (toluene, DMF), and extended reflux times[3]. Modern synthetic evolution has pivoted toward green chemistry, utilizing microwave irradiation, solvent-free conditions, or recyclable polymers like Polyethylene glycol-400 (PEG-400) to drive the thermodynamics of the cyclization step while minimizing environmental impact[4].

Synthesis A 2-Aminothiophenol C Thia-Michael Addition A->C B Chalcone B->C D Thia-Michael Adduct C->D Nucleophilic -SH attack E Imine Cyclization D->E Acid/Base Catalyst F 1,5-Benzothiazepine E->F Condensation (-H2O)

Fig 1: Domino Thia-Michael/imine cyclization pathway for 1,5-benzothiazepine synthesis.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the green synthesis of 1,5-BTZ derivatives using a PEG-400 mediated pathway.

Protocol: PEG-400 Mediated Green Synthesis of 2,3-Dihydro-1,5-benzothiazepines

This method eliminates the need for volatile organic solvents and corrosive liquid acids, achieving >95% yields in under an hour[4].

Step-by-Step Workflow & Causality:

  • Stoichiometric Preparation: Weigh equimolar amounts (1.0 mmol) of the substituted chalcone and 2-amino-4-methylbenzenethiol.

    • Causality: Maintaining strict equimolar stoichiometry prevents the presence of excess unreacted thiol, which is highly susceptible to oxidative dimerization into unwanted disulfides under atmospheric conditions[3].

  • Catalyst and Medium Addition: Transfer the reactants to a round-bottom flask containing 10 mL of PEG-400 and a catalytic amount of bleaching clay.

    • Causality: PEG-400 serves a dual purpose: it acts as an environmentally benign, high-boiling solvent that solubilizes the hydrophobic chalcone, and its polyether backbone stabilizes the polar transition states of the Michael addition. The bleaching clay acts as a solid acid catalyst, providing a high surface area to drive the dehydration step without generating corrosive liquid waste[4].

  • Thermal Activation: Heat the reaction mixture to exactly 60 °C with continuous magnetic stirring for 55 minutes.

    • Causality: Room temperature provides insufficient kinetic energy to overcome the activation barrier for the intramolecular imine cyclization, resulting in stalled, uncyclized Thia-Michael adducts. Conversely, temperatures exceeding 80 °C risk thermal degradation of sensitive substituents. 60 °C is the thermodynamic sweet spot[4].

  • In-Process Monitoring: Monitor the reaction progression via Thin Layer Chromatography (TLC) on silica gel 60F-254 plates, visualizing with iodine vapors.

    • Causality: Iodine vapor reversibly complexes with the nitrogen/sulfur heteroatoms, providing high-contrast visualization to confirm the complete consumption of the starting chalcone before quenching.

  • Isolation and Purification: Cool the mixture to room temperature, pour it into 50 mL of crushed ice water, and filter the resulting precipitate. Recrystallize the crude solid from hot ethanol.

    • Causality: The sudden drop in temperature and the high dielectric constant of water drastically reduce the solubility of the organic 1,5-BTZ product, forcing rapid precipitation. Simultaneously, the water-soluble PEG-400 remains in the aqueous filtrate, allowing for its recovery and recycling[4].

Pharmacological Profile and Bioactivity

The 1,5-BTZ scaffold is a classic example of a "privileged structure"—a single molecular framework capable of providing ligands for diverse biological receptors[4].

Cardiovascular Activity (Calcium Channel Blockade)

The most prominent clinical application of 1,5-BTZs is in the management of hypertension, angina pectoris, and arrhythmias[5]. Drugs like diltiazem act as non-dihydropyridine calcium channel blockers. They bind specifically to the α1 subunit of L-type voltage-gated calcium channels (VGCCs) in cardiac and vascular smooth muscle[6]. This binding induces an allosteric conformational change that restricts calcium influx, leading to negative inotropy and potent vasodilation[6].

Bioactivity BTZ 1,5-Benzothiazepine VGCC L-Type Calcium Channel BTZ->VGCC Binds α1 subunit Block Channel Blockade VGCC->Block Ca Decreased Intracellular Ca2+ Block->Ca Effect Vasodilation Ca->Effect

Fig 2: Mechanism of action for 1,5-benzothiazepine-mediated calcium channel blockade.

Anticancer and Cytotoxic Activity

Recent drug discovery efforts have repositioned 1,5-BTZ derivatives as potent anti-proliferative agents[1]. Structural modifications, specifically the introduction of halogenated phenyl groups at the C-2 position of the benzothiazepine ring, significantly enhance cytotoxicity[4]. The electron-withdrawing nature of halogens (e.g., -Cl, -Br) activates the ring system, increasing binding affinity to intracellular kinase targets[4].

Quantitative Data and SAR Analysis

The transition to green synthetic methodologies not only improves environmental metrics but also enhances overall yield. Table 1 summarizes the operational efficiency of various synthetic routes.

Table 1: Comparison of Synthetic Methodologies for 1,5-Benzothiazepines

Synthetic MethodCatalyst / MediumOptimal Temp (°C)Reaction TimeAverage YieldEnvironmental Impact
Conventional [3]Glacial Acetic Acid / Toluene110 (Reflux)4 - 8 hours60 - 70%High (Toxic solvents, acidic waste)
Microwave [6]Solvent-free / ClayMW Power5 - 10 mins85 - 90%Low (Green chemistry)
PEG-400 [4]Bleaching Clay / PEG-4006055 mins>95%Low (Recyclable solvent/catalyst)

Furthermore, the structure-activity relationship (SAR) of these newly synthesized compounds demonstrates that specific substitutions dictate pharmacological potency. Table 2 highlights the in vitro cytotoxicity of novel halogenated 1,5-BTZ derivatives synthesized via the PEG-400 method against human cancer cell lines.

Table 2: Comparative Cytotoxicity of Halogenated 1,5-BTZ Derivatives [4]

CompoundC-2 Phenyl SubstitutionIC₅₀ Hep G-2 (µM)IC₅₀ DU-145 (µM)
Compound 2c Halogenated phenyl3.29 ± 0.1515.42 ± 0.16
Compound 2f Chloro-substitutedHighly ActiveHighly Active
Methotrexate (Standard)N/A4.68 ± 0.1721.96 ± 0.15

Note: Compound 2c outperformed the standard chemotherapeutic agent Methotrexate in both hepatic (Hep G-2) and prostate (DU-145) cancer cell lines, validating the therapeutic potential of halogenated 1,5-BTZ scaffolds[4].

Conclusion

The 1,5-benzothiazepine scaffold remains a cornerstone of medicinal chemistry due to its structural plasticity and broad-spectrum bioactivity. The evolution of its synthesis from harsh, low-yield traditional methods to highly efficient, PEG-400-mediated green protocols allows researchers to rapidly generate vast libraries of derivatives[4]. By leveraging rational drug design—such as targeted halogenation—scientists can continue to unlock novel therapeutic applications for 1,5-BTZs, extending their utility far beyond cardiovascular and CNS indications into the realm of advanced oncology.

References

  • [1] 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. Available at:

  • [4] 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC/NIH. Available at:

  • [3] A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Università degli Studi di Milano. Available at:

  • [5] 1,5-Benzothiazepine, a versatile pharmacophore: a review. PubMed/NIH. Available at:

  • [6] Synthesis and Pharmacological Evaluation of 1,5-Benzothiazepine Derivatives. Taylor & Francis. Available at:

  • [2] Benzo[1,5]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. SciSpace. Available at:

Sources

The Benzothiazepine Scaffold: Historical Discovery, Mechanistic Pharmacology, and Synthetic Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-benzothiazepine class represents a privileged heterocyclic scaffold that has profoundly influenced cardiovascular and central nervous system (CNS) pharmacology. Characterized by a benzene ring fused to a seven-membered thiazepine heterocycle, this structural core provides a unique conformational pucker that enables highly specific interactions with voltage-gated ion channels and G-protein-coupled receptors. This technical guide explores the historical discovery, molecular pharmacodynamics, quantitative binding data, and self-validating synthetic methodologies of benzothiazepine derivatives, providing a comprehensive resource for drug development professionals.

Historical Context: The Discovery of Diltiazem

The advent of calcium channel blockers (CCBs) in the mid-20th century revolutionized the management of hypertension and angina pectoris. While European pharmaceutical companies were heavily focused on dihydropyridines (e.g., nifedipine by Bayer AG) and phenylalkylamines (e.g., verapamil by Knoll AG), the Japanese pharmaceutical company Tanabe Seiyaku pioneered an entirely distinct chemical class 1[1].

In 1971, Sato and colleagues successfully synthesized diltiazem , establishing the prototype for the 1,5-benzothiazepine class 2[2]. Unlike dihydropyridines, which are potent peripheral vasodilators with minimal cardiac effect, and verapamil, which is highly cardioselective, diltiazem demonstrated an intermediate pharmacological profile. It provided a balanced reduction in peripheral vascular resistance alongside negative chronotropic and dromotropic effects, making it a highly versatile therapeutic agent[2].

Molecular Pharmacology: Mechanism of Action at CaV1.2

Diltiazem exerts its primary therapeutic effect by binding to the α1​ subunit of L-type voltage-gated calcium channels (CaV1.2), which are predominantly expressed in cardiac and smooth muscle tissues.

Causality of Binding and Channel Blockade: The interaction of diltiazem with CaV1.2 is characterized by a "use-dependent" block. The drug accesses its binding pocket via a hydrophilic pathway from the intracellular side of the plasma membrane 3[3]. Advanced alanine scanning mutagenesis has pinpointed the critical binding determinants to the transmembrane segments IIIS6 and IVS6 of the pore-forming α1​ subunit. Specifically, the adjacent amino acid residues Phe1164 and Val1165 on the IIIS6 segment are essential for diltiazem sensitivity 4[4].

When diltiazem binds, the bulky substituents on its basic nitrogen protrude toward the adjacent dihydropyridine binding domain. This steric interaction stabilizes the channel in a sustained closed (inactivated) state, drastically slowing the kinetics of recovery and preventing the influx of Ca2+ ions required for muscle contraction[4].

G Depolarization Membrane Depolarization CaV1_2 CaV1.2 (L-type Ca2+ Channel) Activation Depolarization->CaV1_2 Triggers Diltiazem Diltiazem Binding (IIIS6 & IVS6 Segments) CaV1_2->Diltiazem Exposes Binding Site Inactivated Stabilization of Inactivated State Diltiazem->Inactivated Induces Blockade Calcium Influx Blocked Inactivated->Blockade Results in Vasodilation Vasodilation & Negative Inotropy Blockade->Vasodilation Physiological Effect

Logical flow of CaV1.2 channel blockade by diltiazem leading to vasodilation.

Quantitative Pharmacological Data

The efficacy of benzothiazepine derivatives is heavily dependent on their stereochemistry and substitution patterns. The table below summarizes the binding affinities and inhibitory concentrations of diltiazem and its derivatives across different validated assays.

CompoundTarget Receptor / ChannelAssay TypeInhibitory ValueReference
Diltiazem L-type Ca2+ Channel (Rat Heart)[3H]nitrendipine bindingIC50 = 54 nM5[5]
d-cis-Diltiazem CaV1.2 (Intracellular block)Patch clamp (Whole cell)IC50 = 95 ± 5 µM3[3]
Quaternary Diltiazem CaV1.2 (Intracellular block)Patch clamp (Whole cell)IC50 = 85 ± 9 µM3[3]

Core Synthetic Methodologies & Validated Protocols

The most robust and widely adopted strategy to construct the 2,3-dihydro-1,5-benzothiazepine skeleton is a two-step domino process involving the condensation of ortho-aminothiophenols with α,β -unsaturated ketones (chalcones) 6[6].

G Reactants 2-Aminothiophenol + Chalcone Catalyst Acidic/Neutral Catalyst (e.g., HFIP) Reactants->Catalyst ThiaMichael Thia-Michael Addition Catalyst->ThiaMichael Activates Enone Intermediate Thia-Michael Adduct (Intermediate) ThiaMichael->Intermediate Cyclization Intramolecular Imine Cyclization Intermediate->Cyclization Nucleophilic Attack Product 1,5-Benzothiazepine Core Cyclization->Product

Domino thia-Michael addition and cyclization workflow for 1,5-benzothiazepines.

Validated Experimental Protocol: HFIP-Mediated Domino Synthesis

Objective: To synthesize 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines using hexafluoro-2-propanol (HFIP) as a mild, recyclable medium.

Expertise & Causality Rationale: Traditional syntheses rely on harsh Brønsted acids (e.g., TFA, HCl) or extreme heat, which frequently cause the oxidative dimerization of 2-aminothiophenol into unwanted 2,2′-diaminodiphenyl disulfide. HFIP circumvents this. As a strong hydrogen-bond donor, HFIP selectively activates the enone carbonyl of the chalcone, facilitating the nucleophilic attack of the thiol without requiring highly acidic conditions, thereby preserving atom economy and preventing side reactions[6].

Step-by-Step Methodology:

  • Reagent Preparation & Validation:

    • Charge a round-bottom flask with 1.0 equivalent of the selected trans-chalcone (e.g., 1,3-diphenylprop-2-en-1-one) and 1.2 equivalents of 2-aminothiophenol.

    • Self-Validation Checkpoint 1: Visually inspect the 2-aminothiophenol before use. It must be a clear liquid. A yellow/orange tint indicates oxidative dimerization to a disulfide, which will stall the thia-Michael initiation step. Distill if necessary.

  • HFIP-Mediated Domino Reaction:

    • Add HFIP (approximately 11 equivalents relative to the chalcone) to the mixture to act as both solvent and catalyst.

    • Stir the reaction mixture at 28 °C for 2 to 4 hours.

    • Causality: Maintaining the reaction at ambient temperature (28 °C) rather than refluxing prevents the thermal degradation of the intermediate thia-Michael adduct and suppresses disulfide formation[6].

  • Reaction Monitoring:

    • Monitor the progression via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) solvent system.

    • Self-Validation Checkpoint 2: The reaction is complete when the highly UV-active spot corresponding to the starting chalcone completely disappears and is replaced by a lower-Rf spot. This confirms that the intermediate adduct has successfully undergone intramolecular imine cyclization and has not stalled.

  • Isolation and Purification:

    • Evaporate the HFIP under reduced pressure. (Note: HFIP can be trapped, recovered, and recycled for subsequent runs with >90% efficiency).

    • Purify the crude residue via silica gel column chromatography to isolate the pure 2,3-dihydro-1,5-benzothiazepine product.

Expanding the Pharmacophore

Beyond cardiovascular indications, the 1,5-benzothiazepine core has proven to be an exceptionally versatile pharmacophore. Structural evolution of the scaffold has led to the development of potent psychotropic agents, such as the antidepressant thiazesim and the atypical antipsychotic quetiapine , which are used extensively in the treatment of schizophrenia and bipolar disorder 7[7]. Furthermore, recent medicinal chemistry efforts have demonstrated that introducing halogens (especially fluorine and chlorine) to the 2,4-diaryl substituents yields derivatives with profound antimicrobial and antifungal properties, often outperforming standard drugs like amoxicillin in in vitro assays[7].

References

  • Discovery and Development of Calcium Channel Blockers , PMC - NIH.[Link]

  • Molecular mechanism of diltiazem interaction with L-type Ca2+ channels , PubMed - NIH.[Link]

  • Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 , PMC - NIH.[Link]

  • diltiazem[Ligand Id: 2298] activity data from GtoPdb and ChEMBL , IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • A practical synthesis of 2,3-dihydro-1,5-benzothiazepines , Università degli Studi di Milano.[Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022 , Chemical Review and Letters.[Link]

Sources

Methodological & Application

Method for intramolecular cyclization of 1,5-benzothiazepin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Intramolecular Cyclization of 1,5-Benzothiazepin-4-ones

Introduction

The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif renowned for its significant and diverse pharmacological activities. This seven-membered ring system, containing both nitrogen and sulfur, forms the core of several key therapeutic agents. Notable examples include Diltiazem, a calcium channel blocker for treating cardiovascular disorders, Thiazesim, an antidepressant, and the antipsychotic drug Quetiapine.[1][2] The broad spectrum of biological activities, including antiangiogenic, antioxidant, antimicrobial, and anticancer properties, makes the synthesis of novel 1,5-benzothiazepine derivatives a focal point for researchers in medicinal chemistry and drug development.[1][3][4]

The major synthetic routes to the medicinally important 1,5-benzothiazepin-4-one core rely on the intramolecular cyclization of a suitably functionalized open-chain precursor.[2] This application note provides a detailed guide to the most robust and widely utilized methods for this key synthetic transformation. We will explore the underlying mechanisms, provide step-by-step experimental protocols, and discuss critical parameters for optimization, empowering researchers to confidently synthesize these valuable compounds.

Mechanistic Foundations of 1,5-Benzothiazepin-4-one Ring Closure

The formation of the 1,5-benzothiazepin-4-one ring is fundamentally an intramolecular amide bond formation. This process involves the condensation of an aniline nitrogen with a carboxylic acid or ketone functional group, creating the seven-membered lactam ring. The specific strategy employed depends on the choice of starting materials, which dictates the nature of the open-chain precursor to be cyclized.

Two predominant and highly effective strategies have emerged for constructing this scaffold:

  • Strategy A: Cyclocondensation of 2-Aminothiophenol with α,β-Unsaturated Carbonyls. This popular one-pot method involves an initial Michael addition followed by an intramolecular cyclization.

  • Strategy B: Cyclodehydration of Pre-formed β-(o-Aminophenylthio)alkanoic Acids. This approach separates the formation of the linear precursor from the final ring-closing step, which is achieved using a dedicated coupling or dehydrating agent.

The general workflow for these synthetic approaches is outlined below.

G cluster_0 General Workflow start Select Starting Materials strategy_A Strategy A: 2-Aminothiophenol + α,β-Unsaturated Carbonyl start->strategy_A strategy_B Strategy B: 2-Aminothiophenol + β-Mercapto Acid Derivative start->strategy_B precursor_A Thia-Michael Adduct (In situ intermediate) strategy_A->precursor_A precursor_B Open-Chain Amino Acid (Isolated Precursor) strategy_B->precursor_B cyclization Intramolecular Cyclization precursor_A->cyclization precursor_B->cyclization product 1,5-Benzothiazepin-4-one cyclization->product

Caption: High-level workflow for the synthesis of 1,5-benzothiazepin-4-ones.

Protocol 1: Cyclization via Reaction of 2-Aminothiophenol with Chalcones

This method is one of the most common routes for synthesizing 2,4-diaryl substituted 2,3-dihydro-1,5-benzothiazepines.[5] It proceeds via a one-pot, two-step sequence: an initial thia-Michael addition of the thiol group from 2-aminothiophenol to the β-carbon of the chalcone (an α,β-unsaturated ketone), followed by the intramolecular cyclization of the intermediate's amino group onto the carbonyl carbon.[6][7] A variety of catalysts, including acids, bases, and Lewis acids, can be employed to promote this reaction.[6]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the sulfur atom on the enone system (1,4-addition), followed by protonation to form the stable intermediate. The subsequent intramolecular attack of the aniline nitrogen on the ketone carbonyl (1,2-addition) and dehydration leads to the final cyclized product.[5][7]

G Chalcone Chalcone (Ar'-CO-CH=CH-Ar) step1 Thia-Michael Addition (1,4-Addition) Thiophenol 2-Aminothiophenol Intermediate Thia-Michael Adduct (Intermediate) step2 Intramolecular Cyclization (1,2-Addition & Dehydration) Intermediate->step2 Product 2,4-Disubstituted-2,3-dihydro- 1,5-benzothiazepine step1->Intermediate Catalyst (e.g., AcOH, TFA, CAN) step2->Product Heat

Caption: Mechanism of 1,5-benzothiazepine synthesis from a chalcone.

Experimental Protocol

This protocol provides a general method for the acid-catalyzed cyclocondensation of a substituted chalcone with 2-aminothiophenol.

Table 1: Materials and Reagents

Reagent/Material Grade Supplier Notes
Substituted Chalcone ≥98% Standard chemical supplier Chalcones can be synthesized via Claisen-Schmidt condensation.[8][9]
2-Aminothiophenol ≥98% Standard chemical supplier Handle in a fume hood due to pungent odor and toxicity.
Glacial Acetic Acid ACS Grade Standard chemical supplier Serves as both solvent and catalyst.
Ethanol Anhydrous Standard chemical supplier For recrystallization.

| Round-bottom flask | - | Standard lab supplier | With reflux condenser and magnetic stirrer. |

Procedure:

  • To a 100 mL round-bottom flask, add the substituted chalcone (10 mmol, 1.0 eq).

  • Add glacial acetic acid (25 mL) to the flask and stir to dissolve the chalcone.

  • Add 2-aminothiophenol (11 mmol, 1.1 eq) to the solution dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 200 mL of ice-cold water.

  • A solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.

  • Purify the crude product by recrystallization from ethanol to yield the pure 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine.

Key Parameters and Optimization

The efficiency of this reaction is highly dependent on the chosen catalyst and solvent system. While acetic acid is a common choice, other systems have been developed to improve yields and reduce reaction times.[6]

Table 2: Comparison of Catalytic Systems

Catalyst System Solvent Conditions Typical Yields Reference
Glacial Acetic Acid (AcOH) Acetic Acid Reflux Moderate to Good [5][6]
Trifluoroacetic Acid (TFA) Toluene Reflux Good to Excellent [6]
Ceric Ammonium Nitrate (CAN) Ethanol Ultrasonic Irradiation Good to Excellent [6]
Bleaching Clay / PEG-400 PEG-400 60-65 °C >95% [4]

| Piperidine | Ethanol | Reflux | Moderate to Good |[6] |

Using polyethylene glycol (PEG-400) as a solvent and bleaching clay as a catalyst represents a green chemistry approach, often resulting in high yields and short reaction times.[4] Lewis acids like Ceric Ammonium Nitrate (CAN) under ultrasonic irradiation can also significantly accelerate the reaction.[6]

Protocol 2: Cyclodehydration of a β-(o-Aminophenylthio)alkanoic Acid Precursor

This strategy offers excellent control by separating the synthesis of the linear amino acid precursor from the final ring-closing step. The key transformation is an intramolecular amide formation, which requires a coupling agent or a cyclodehydrating agent to facilitate the removal of water. Propyl phosphonic anhydride (T3P®) is a particularly effective modern reagent for this purpose, known for its high yields and clean reactions.[1]

Reaction Mechanism

The synthesis is a two-stage process. First, the open-chain precursor is synthesized, for example, by condensing 2-aminothiophenol with a suitable substrate like 2-bromomethyl-2-n-butylhexanoic acid.[1] The second stage is the critical intramolecular cyclization, where a dehydrating agent like T3P activates the carboxylic acid, allowing for nucleophilic attack by the aniline nitrogen to form the seven-membered lactam ring.[1]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization Reactants 2-Aminothiophenol + β-Haloalkanoic Acid Precursor Open-Chain Amino Acid (Isolated) Reactants->Precursor Base (e.g., KOH) Solvent (e.g., THF) Cyclization_Step Intramolecular Amidation Precursor->Cyclization_Step Dehydrating Agent (e.g., T3P, DCC) Base (e.g., Et₃N) Product 1,5-Benzothiazepin-4-one Cyclization_Step->Product Loss of H₂O

Caption: Two-stage synthesis via an open-chain amino acid precursor.

Experimental Protocol (Cyclization Step)

This protocol details the T3P-mediated cyclization of a pre-synthesized 2-{[(2-aminophenyl)thio]methyl}alkanoic acid.

Table 3: Materials and Reagents

Reagent/Material Grade Supplier Notes
β-(o-Aminophenylthio)alkanoic acid Synthesized - Precursor synthesized in a previous step.[1]
Propyl phosphonic anhydride (T3P®) 50% solution in Ethyl Acetate Standard chemical supplier Handle with care; corrosive.
Triethylamine (Et₃N) ≥99% Standard chemical supplier Base.
Dichloromethane (DCM) Anhydrous Standard chemical supplier Reaction solvent.

| Round-bottom flask | - | Standard lab supplier | With nitrogen inlet and magnetic stirrer. |

Procedure:

  • Dissolve the β-(o-aminophenylthio)alkanoic acid precursor (5 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (15 mmol, 3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the T3P® solution (7.5 mmol, 1.5 eq) to the cooled reaction mixture dropwise over 15 minutes. Ensure the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure 1,5-benzothiazepin-4-one.

Key Parameters and Optimization

The choice of cyclodehydrating agent is critical for the success of this reaction. While classic reagents like dicyclohexylcarbodiimide (DCC) are effective, they can lead to purification challenges due to the formation of dicyclohexylurea (DCU) byproduct.[2][10]

Table 4: Comparison of Cyclodehydrating Agents

Agent Advantages Disadvantages Reference
T3P® High yields, clean reaction, easy workup (byproducts are water-soluble). Higher cost compared to DCC. [1]
DCC Inexpensive, widely available. Forms insoluble DCU byproduct, complicating purification. [2][10][11]

| TFA | Can act as both catalyst and solvent. | Harsh acidic conditions may not be suitable for sensitive substrates. |[2][11] |

For substrates sensitive to strong acids, T3P® provides a mild and highly efficient alternative, making it a preferred choice in modern synthesis.[1]

Characterization of 1,5-Benzothiazepin-4-ones

Successful synthesis of the target compounds can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the aliphatic protons of the seven-membered ring (typically in the δ 2.5-3.5 ppm range), and the N-H proton of the lactam (often a broad singlet above δ 9.0 ppm).[1]

  • ¹³C NMR: The carbonyl carbon of the lactam typically appears around δ 170-172 ppm.[2]

  • FT-IR: Look for a strong absorption band for the amide carbonyl (C=O) stretch around 1640-1680 cm⁻¹. The N-H stretch will appear as a sharp peak around 3100-3300 cm⁻¹.[1]

  • Mass Spectrometry: The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the target compound.[12]

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Aminothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Acids and Bases: Glacial acetic acid, TFA, and triethylamine are corrosive. Avoid contact with skin and eyes.

  • Dehydrating Agents: T3P® and DCC are moisture-sensitive and corrosive. Handle under an inert atmosphere and avoid inhalation.

Conclusion

The intramolecular cyclization to form 1,5-benzothiazepin-4-ones is a cornerstone reaction for accessing a class of compounds with immense therapeutic potential. The two primary methods detailed in this guide—cyclocondensation of chalcones and cyclodehydration of amino acid precursors—offer versatile and robust pathways to this important scaffold. By understanding the underlying mechanisms and carefully selecting reagents and conditions as outlined in these protocols, researchers can effectively synthesize a wide array of derivatives for further investigation in drug discovery and development programs.

References

  • Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. (2015). International Journal of Industrial Chemistry.
  • Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. (2001). The Journal of Organic Chemistry. Available at: [Link]

  • Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. (2001). The Journal of Organic Chemistry.
  • Solid-Phase Synthesis of 3,5-Disubstituted 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones. (1999). The Journal of Organic Chemistry. Available at: [Link]

  • New procedure for the preparation of 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones promoted by samarium diiodide. (2001). ResearchGate. Available at: [Link]

  • Novel syntheses of 2,3-dihydro-1,5-benzothiazepin-4(5h)-ones and 2h-1,4-benzothiazin-3(4h). (2001). PubMed. Available at: [Link]

  • Chalcones as sythons for heterocyclic compounds- a review. (2020). Journal of Drug Delivery and Therapeutics.
  • Preparation, Reactions and Medical Applications of Chalcone Intermediate - A Review. International Journal of Pharmaceutical Sciences and Research.
  • 1, 5-BENZOTHIAZEPINES. (2014). Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023). ChemistryOpen. Available at: [Link]

  • Scheme 1. Synthesis of 1,5-benzothiazepines from chalcones and o-aminothiophenol. ResearchGate.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. (2015). Journal of Chemical and Pharmaceutical Research.
  • Benzo[1][13]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. (2000). SciSpace. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). Molecules. Available at: [Link]

Sources

Analytical techniques for characterizing 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Characterization of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical techniques required for the comprehensive structural elucidation and purity assessment of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one. As a derivative of the pharmacologically significant 1,5-benzothiazepine scaffold, which forms the core of drugs like diltiazem and quetiapine, rigorous characterization is imperative for its application in research and drug development.[1][2][3] This guide moves beyond simple procedural lists, offering causal explanations for methodological choices and integrating a multi-technique approach—including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—to establish a self-validating analytical workflow.

Introduction and Molecular Overview

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound featuring a seven-membered thiazepine ring fused to a methyl-substituted benzene ring. The structural integrity, identity, and purity of such molecules are foundational to any scientific investigation, ensuring that observed biological or chemical activity is attributable to the compound of interest and not to impurities or structural isomers.

Compound Identity:

  • Molecular Formula: C₁₀H₁₁NOS[4]

  • Molecular Weight: 193.27 g/mol [4]

  • CAS Number: 110766-86-4[4]

  • Chemical Structure: alt text (A proper chemical structure image would be placed here)

The following sections detail the primary analytical techniques for its characterization, designed to be used sequentially or in parallel to build a complete analytical profile.

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Principle of the Technique: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, a reversed-phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This allows for the effective separation of the main compound from potential nonpolar and polar impurities.

Experimental Protocol: RP-HPLC Method
  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the compound in 10.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[5][6]

  • Chromatographic Conditions: The conditions outlined below are a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent, improving peak shape for the amine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and UV transparency.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 20% BA gradient is essential to elute any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to achieve good signal-to-noise without overloading the column.
Detection UV at 228 nm and 254 nmPDA detection allows for monitoring across a spectrum to identify co-eluting peaks.[5] Benzothiazepine cores typically absorb at these wavelengths.
  • Data Analysis: The primary peak in the chromatogram should correspond to the target compound. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis a Weigh Compound b Dissolve in ACN/H2O a->b c Filter (0.45 µm) b->c d Inject Sample c->d e C18 Column Separation d->e f PDA/UV Detection e->f g Integrate Peaks f->g h Calculate Area % Purity g->h

Caption: Workflow for HPLC purity analysis.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Principle of the Technique: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules, making it perfect for our target compound. It provides the molecular weight and, through fragmentation analysis (MS/MS), yields structural information.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dilute the HPLC stock solution (100 µg/mL) further with a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid to a final concentration of ~1-10 µg/mL.

  • Instrumentation: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source is recommended. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[7]

  • Infusion and Ionization:

    • Mode: Positive Ion Mode (ESI+). The nitrogen atom in the thiazepine ring is readily protonated.

    • Infusion: Directly infuse the sample solution via a syringe pump at a flow rate of 5-10 µL/min.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve a stable signal.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500. The expected protonated molecule [M+H]⁺ should be observed at m/z 194.28. HRMS should confirm this mass with an error of < 5 ppm.

    • Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 194.28) for collision-induced dissociation (CID). Vary collision energy to generate a fragmentation spectrum. The fragmentation pattern can provide confirmation of the benzothiazepine core structure.[1][8]

Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis a Dilute Sample b Add 0.1% Formic Acid a->b c Direct Infusion b->c d ESI Source (Positive Mode) c->d e Mass Analyzer d->e f Detector e->f g Identify [M+H]⁺ Ion f->g h Analyze Fragmentation Pattern g->h

Caption: Workflow for ESI-MS structural confirmation.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique: NMR spectroscopy provides the most definitive information about the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical shift, integration, and coupling patterns of the signals reveal the precise connectivity and chemical environment of atoms. For complete structural assignment, 2D NMR techniques are indispensable.[9][10]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the amide N-H proton is often clearly visible.[11]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR (with DEPT-135): Shows all unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, revealing which protons are adjacent to each other.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular skeleton.

Expected Spectral Features
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (COSY, HMBC)
Aromatic Protons (3H) ~6.8 - 7.5~115 - 150Protons on the benzene ring will show COSY correlations to each other. They will show HMBC correlations to the quaternary carbons of the fused ring system.
Amide N-H (1H) ~9.5 (in DMSO-d₆)N/AWill show an HMBC correlation to the carbonyl carbon (C4).
Methylene C2-H₂ (2H) ~3.0 - 3.5~30 - 40Will show a COSY correlation to C3-H₂.
Methylene C3-H₂ (2H) ~2.5 - 2.8~35 - 45Will show a COSY correlation to C2-H₂.
Aromatic Methyl (3H) ~2.2 - 2.4~20 - 22Will show an HMBC correlation to the aromatic carbons it is attached to (C8) and adjacent carbons.
Carbonyl C4 N/A~165 - 175Will show HMBC correlations from the N-H proton and the C3-H₂ protons.

Note: These are estimated chemical shifts based on related benzothiazepine structures and general principles. Actual values may vary.[11][12]

Workflow Diagram: NMR Analysis

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Assign ¹H and ¹³C Signals B->D Use to Assign C->D Use to Assign E Use 2D Data to Confirm Connectivity D->E F Verify Final Structure E->F

Caption: Workflow for NMR-based structure elucidation.

Solid-State Structure: Single-Crystal X-ray Crystallography

Principle of the Technique: This technique provides unambiguous proof of molecular structure, including relative and absolute stereochemistry, by determining the precise three-dimensional arrangement of atoms in a crystal. It also reveals information about intermolecular interactions and crystal packing. The seven-membered ring of benzothiazepines often adopts a distorted boat conformation.[13][14]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step. Slowly evaporate a solution of the purified compound from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (0.1-0.3 mm) and mount it on a diffractometer.

  • Data Collection: Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the molecule with atomic coordinates, bond lengths, and bond angles.

Conclusion: A Multi-faceted Approach to Validation

The characterization of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is not complete with a single technique. A holistic and self-validating approach requires the integration of data from all the methods described. HPLC confirms the purity, MS verifies the mass and elemental formula, NMR provides the definitive bonding framework, and X-ray crystallography reveals the three-dimensional structure in the solid state. Together, these techniques provide an undeniable and comprehensive analytical package for researchers, scientists, and drug development professionals.

References

  • Khan, A. U. et al. MASS SPECTRAL STUDIES OF STEROIDAL BENZOTHIAZEPINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Gelebe, A. C. et al. (1999). Benzodiazepine Analogues. Part 20. Mass Spectrometric Analysis of Benzoxathiepine Derivatives. Journal of Chemical Research. Available at: [Link]

  • Prasad, C. et al. (2014). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786. Available at: [Link]

  • Shaik, A. B. et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

  • El-Sayed, M. A. et al. (2016). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • Al-Said, M. S. et al. Synthesis and NMR spectral assignments of novel 1,4-benzothiazepine-5-one derivatives. ResearchGate. Available at: [Link]

  • Bhadregowda, D. G. et al. (2015). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 733-740. Available at: [Link]

  • Bhadregowda, D. G. et al. (2015). Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. International Journal of Industrial Chemistry, 6, 133-140. Available at: [Link]

  • Ravichandran, K. et al. (2009). 5-Chloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139. Available at: [Link]

  • Shaik, A. B. et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]

  • Gholam-Hosseini, S. et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. Available at: [Link]

  • Ravichandran, K. et al. (2009). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2362. Available at: [Link]

  • Lamberth, C. et al. (2001). Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry, 66(21), 7008-7013. Available at: [Link]

  • Katritzky, A. R. et al. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Clifford, J. et al. CHARACTERISATION OF ∆8-THC DISTILLATES USING HPLC WITH PDA AND MASS SPECTROMETRY DETECTION. Waters Corporation. Available at: [Link]

  • de Souza, T. A. et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Latin American Journal of Pharmacy, 32(6), 863-869. Available at: [Link]

  • Grasso, S. et al. (2022). Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4-Disubstituted Quinazoline Derivatives. ChemMedChem, 17(10), e202200027. Available at: [Link]

  • Van den Bossche, E. et al. (2024). Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid. American Journal of Analytical Chemistry, 15, 43-55. Available at: [Link]

  • Seidel, R. W. et al. (2024). Polymorphism and Whole-Molecule Disorder of an Antitubercular 8-Nitrobenzothiazinone. Journal of Pharmaceutical Sciences. Available at: [Link]

  • El-Faham, A. et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. Available at: [Link]

  • Atanasova, M. et al. (2023). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. Available at: [Link]

  • Chekotylo, O. et al. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s-containing heterocyclic derivatives. Ukrainica Bioorganica Acta. Available at: [Link]

  • Ali, M. Y. et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepin in Biological Matrix using High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometer (LCMS): A Systematic Review. E-Journal Universitas Islam Negeri Syarif Hidayatullah Jakarta. Available at: [Link]

  • Amr, A. G. E. et al. (2000). Review Article Benzo[8][15]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. ResearchGate. Available at: [Link]

Sources

Experimental design for assessing the anti-angiogenic properties of benzothiazepinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Experimental Design for Assessing the Anti-Angiogenic Properties of Benzothiazepinones

Audience: Researchers, scientists, and drug development professionals.

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The inhibition of tumor angiogenesis is therefore a key therapeutic strategy in oncology.[1] Benzothiazepinones, a class of heterocyclic compounds, have emerged as promising candidates for anti-angiogenic therapy, with studies demonstrating their ability to inhibit capillary proliferation.[1][2] This guide provides a comprehensive, multi-tiered experimental framework for the robust assessment of the anti-angiogenic properties of novel benzothiazepinone derivatives. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data. The workflow is designed to efficiently screen compounds and elucidate their mechanism of action, progressing from high-throughput in vitro assays to more complex ex vivo and in vivo models.

Mechanistic Framework: Targeting the VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of angiogenesis.[3] Specifically, the binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events that promote cell proliferation, migration, survival, and vascular permeability.[4][5] This pathway is a validated target for numerous clinically approved anti-angiogenic drugs.[6][7] Several studies suggest that benzothiazepinone derivatives may exert their anti-angiogenic effects by inhibiting key kinases within this pathway, such as VEGFR2.[8] Therefore, our experimental design is built around assessing the impact of these compounds on various stages of the angiogenic process orchestrated by VEGF signaling.

VEGF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Potential Inhibition Point VEGF VEGF-A VEGFR2 VEGFR-2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Permeability Permeability PKC->Permeability Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Benzothiazepinone Benzothiazepinone Derivative Benzothiazepinone->VEGFR2 Inhibition of Kinase Activity

Caption: VEGF-A signaling cascade and potential inhibition by benzothiazepinones.

A Tiered Approach to Experimental Validation

A successful drug discovery campaign relies on a logical progression of experiments, starting with broad screening and moving towards more physiologically relevant models. This tiered approach ensures that resources are used efficiently, with only the most promising compounds advancing to complex, lower-throughput assays.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Screening (Direct Endothelial Effects) cluster_tier2 Tier 2: Ex Vivo Model (Complex Tissue Environment) cluster_tier3 Tier 3: In Vivo Confirmation (Whole Organism) Proliferation Endothelial Cell Proliferation Assay (e.g., MTT) decision1 Active? Proliferation->decision1 Migration Endothelial Cell Migration Assay (e.g., Wound Healing) Migration->decision1 TubeFormation Endothelial Cell Tube Formation Assay TubeFormation->decision1 AorticRing Rat Aortic Ring Assay decision2 Active? AorticRing->decision2 CAM Chick Chorioallantoic Membrane (CAM) Assay end Lead Compound Identified CAM->end Zebrafish Zebrafish Angiogenesis Model Zebrafish->end start Benzothiazepinone Library start->Proliferation start->Migration start->TubeFormation decision1->AorticRing Yes decision2->CAM Yes decision2->Zebrafish Yes

Sources

Application Notes & Protocols for the Green and Efficient Synthesis of 1,5-Benzothiazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Routes to a Privileged Scaffold

The 1,5-benzothiazepine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis for a range of clinically significant drugs such as the calcium channel blocker Diltiazem and the atypical antipsychotic Quetiapine.[1][2] Traditionally, the synthesis of these valuable heterocyclic compounds has often relied on methods that employ harsh acidic conditions, hazardous organic solvents, and lengthy reaction times, posing environmental and economic challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for green and efficient synthesis routes to 1,5-benzothiazepine derivatives, emphasizing methodologies that align with the principles of green chemistry.

The cornerstone of 1,5-benzothiazepine synthesis is the condensation reaction between a 2-aminothiophenol and an α,β-unsaturated carbonyl compound, typically a chalcone.[1][3] This reaction proceeds via a tandem Michael addition of the thiol group to the enone system, followed by an intramolecular cyclization of the amino group with the carbonyl, and subsequent dehydration to afford the final 2,3-dihydro-1,5-benzothiazepine. Our focus will be on innovative techniques that enhance the efficiency and environmental benignity of this classical transformation.

Core Green Synthesis Strategies

Several modern synthetic strategies have emerged that significantly reduce the environmental impact of 1,5-benzothiazepine synthesis. These methods not only offer ecological benefits but also frequently result in higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-Assisted Synthesis: Accelerating Reactions with Focused Heating

Microwave irradiation has become a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates.[4][5] This technique often leads to cleaner reactions with higher yields compared to conventional heating methods.[2] The use of microwave energy in open vessels can also mitigate the risks associated with high-pressure build-up.

This protocol leverages the high dielectric constant and biodegradability of glycerol as a green reaction medium.[5][6]

Materials:

  • Substituted Chalcone (1 mmol)

  • 2-Aminothiophenol (1 mmol)

  • Glycerol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Microwave Synthesizer

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

Procedure:

  • In a 10 mL round-bottom flask, combine the substituted chalcone (1 mmol), 2-aminothiophenol (1 mmol), and glycerol (5 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Place the flask in the microwave synthesizer and irradiate at a suitable power (e.g., 300-450 W) for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ice-cold water (20 mL) to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzothiazepine derivative.

Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for promoting reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates.[7][8]

This method utilizes ultrasonic irradiation to drive the reaction, often requiring only a minimal amount of a high-boiling solvent like DMF.[7][8]

Materials:

  • α,β-Unsaturated Ketone (e.g., a steroidal chalcone) (1 mmol)

  • 2-Aminothiophenol (1 mmol)

  • Dimethylformamide (DMF) (2-3 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, dissolve the α,β-unsaturated ketone (1 mmol) and 2-aminothiophenol (1 mmol) in a minimal amount of DMF (2-3 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Immerse the reaction vessel in an ultrasonic bath or place the probe of a sonicator into the mixture.

  • Irradiate the mixture with ultrasound at a controlled temperature (e.g., 45-50°C) for a short duration (typically 15-30 minutes).[7][8]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization.

Solvent-Free and Solid-Supported Synthesis: Minimizing Waste

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted on the surface of an inorganic solid support, offer a clean and efficient alternative.[9][10][11] Supports like silica gel and alumina can act as catalysts and provide a surface for the reaction to occur, often with enhanced selectivity.[9][10]

This protocol demonstrates a solvent-free approach using silica gel as a solid support and catalyst.[9][10]

Materials:

  • Chalcone (1 mmol)

  • 2-Aminothiophenol (1 mmol)

  • Silica Gel (chromatography grade, ~2 g)

  • Mortar and pestle

  • Heating mantle or oil bath

Procedure:

  • In a mortar, thoroughly grind the chalcone (1 mmol), 2-aminothiophenol (1 mmol), and silica gel (~2 g) to create a homogeneous mixture.

  • Transfer the mixture to a round-bottom flask.

  • Heat the flask at 80°C for 3-4 hours, with occasional stirring.[10]

  • Monitor the reaction progress via TLC by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and spotting it on a TLC plate.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the silica gel using a suitable solvent like ethyl acetate.

  • Filter the silica gel and wash it with the extraction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from an appropriate solvent to yield the pure 1,5-benzothiazepine.

Green Catalyst and Solvent Systems

The choice of catalyst and solvent plays a crucial role in the environmental footprint of a synthesis. Recent research has focused on the use of benign and recyclable catalysts and solvents.

This method employs polyethylene glycol-400 (PEG-400) as a recyclable and non-toxic reaction medium and bleaching earth clay as an inexpensive and efficient heterogeneous catalyst.[3][12][13]

Materials:

  • Substituted 2'-Hydroxy Chalcone (1 mmol)

  • 2-Amino-4-methylbenzenethiol (1 mmol)

  • Polyethylene glycol-400 (PEG-400) (20 mL)

  • Bleaching Earth Clay (pH 12.5) (10 wt%)

  • Flat-bottomed flask

  • Magnetic stirrer and hotplate

Procedure:

  • In a flat-bottomed flask, combine the substituted 2'-hydroxy chalcone (1 mmol), 2-amino-4-methylbenzenethiol (1 mmol), and PEG-400 (20 mL).

  • Add bleaching earth clay (10 wt%) to the mixture.

  • Stir the reaction mixture at 60-65°C for approximately 55 minutes.[3]

  • Monitor the formation of the product by TLC using an ethyl acetate:petroleum ether (3:7) solvent system.[3]

  • Upon completion, cool the mixture and add cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization. The PEG-400 can often be recovered and reused.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the green synthesis of 1,5-benzothiazepine derivatives, demonstrating the advantages of these modern methodologies.

Synthesis MethodCatalyst/SupportSolventTemperature (°C)TimeYield (%)Reference
Microwave-AssistedGlacial Acetic AcidGlycerolN/A (MW Power)2-5 minHigh[6]
Microwave-AssistedGlacial Acetic AcidDMF1202-3 min75-90
Ultrasound-AssistedGlacial Acetic AcidDMF45-5015-30 minHigh[7][8]
Solvent-FreeSilica GelNone803 hGood[9][10]
Green CatalystBleaching Earth ClayPEG-40060-6555 min>95[3][12][13]

Visualizing the Synthesis

General Reaction Pathway

The fundamental transformation in the synthesis of 1,5-benzothiazepines involves the reaction of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound.

G reactant1 2-Aminothiophenol intermediate Michael Adduct (Intermediate) reactant1->intermediate + reactant2 α,β-Unsaturated Carbonyl (e.g., Chalcone) reactant2->intermediate product 2,3-Dihydro-1,5-benzothiazepine intermediate->product Intramolecular Cyclization & Dehydration

Caption: General reaction scheme for 1,5-benzothiazepine synthesis.

Experimental Workflow for Green Synthesis

The following diagram illustrates a typical workflow for the green synthesis protocols described.

G start Start: Combine Reactants, Catalyst, and Green Solvent/ Solid Support reaction Apply Energy Source: - Microwave - Ultrasound - Conventional Heat start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Precipitation with Water - Filtration monitoring->workup Complete purification Purification: - Recrystallization workup->purification end End: Pure 1,5-Benzothiazepine Derivative purification->end

Caption: A generalized experimental workflow for green synthesis.

Conclusion and Future Perspectives

The adoption of green chemistry principles in the synthesis of 1,5-benzothiazepine derivatives offers significant advantages, including reduced reaction times, higher yields, and a minimized environmental impact.[1] Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign solvents and catalysts are not only academically interesting but also offer practical and scalable solutions for industrial applications.[5] Future research in this area will likely focus on the development of even more efficient and reusable catalysts, the use of bio-based solvents, and the application of flow chemistry to further enhance the sustainability of 1,5-benzothiazepine production.

References

  • Kotalwar, S., et al. (2012). Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5-Benzothiazepines. ResearchGate. [Link]

  • Patel, V. M., & Desai, K. R. (2004). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines. Indian Journal of Chemistry - Section B, 43B(1), 199-201. [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757. [Link]

  • Zangade, S., et al. (2011). A GREEN, HIGHLY EFFICIENT SYNTHESIS OF 1,5-BENZOTHIAZEPINES USING 2-METHOXYETHANOL UNDER MICROWAVE IRRADIATION. Analele Universității din Bucureşti – Chimie, 20(2), 141-147. [Link]

  • Yenupuri, S., et al. (2014). Microwave assisted synthesis and biological evaluation of a series of 1,5-benzothiazepines as potential cytotoxic and antimicrobial agents. European Journal of Chemistry, 5(1), 138-143. [Link]

  • Shamsuzzaman, et al. (2016). Ultrasound-assisted synthesis of benzothiazepines and assessment of their in vitro acetylcholinesterase inhibition activity. Figshare. [Link]

  • Mamedova, G., & Gurbanova, R. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters, 6(4), 390-402. [Link]

  • De Nève, J., et al. (2021). Synthesis of the 1,5-Benzothiazepine Scaffold – Established Methods and New Developments. ChemistryOpen, 10(9), 898-917. [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. [Link]

  • Shamsuzzaman, et al. (2014). Ultrasound-assisted synthesis of benzothiazepines and assessment of their in vitro acetylcholinesterase inhibition activity. Medicinal Chemistry Research, 23(11), 4849-4857. [Link]

  • Ameta, K. L., & Kumar, B. (2006). Solvent-Free Synthesis of 1,5-Benzothiazepines and Benzodiazepines on Inorganic Supports. Synthetic Communications, 36(17), 2473-2478. [Link]

  • More, U. B., et al. (2008). An Efficient Synthesis of 1,5-Benzodiazepines Using AlCl3 Under Solvent Free Condition. Asian Journal of Chemistry, 20(4), 3274-3276. [Link]

  • Hekmatshoar, R., et al. (2009). Green Protocol for Synthesis of 1,5-Benzodiazepines and 1,5-Benzothiazepines in the Presence of Nanocrystalline Aluminum Oxide. Synthetic Communications, 39(14), 2535-2542. [Link]

  • Kumar, B. P., et al. (2021). Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5-Benzothiazepines. Journal of Pharmaceutical Research International, 33(62A), 39-53. [Link]

  • Ghodke, M., et al. (2020). Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2014). Solvent-Free Syntheses of 1,5-Benzodiazepines Using HY Zeolite as a Green Solid Acid Catalyst. ACS Sustainable Chemistry & Engineering, 2(5), 1120-1125. [Link]

  • Ameta, K. L., & Kumar, B. (2008). Solvent-Free Synthesis of Some 1,5-Benzothiazepines and Benzodiazepines and Their Antibacterial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2489-2496. [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed. [Link]

  • Ameta, K. L., & Kumar, B. (2006). Solvent-Free Synthesis of 1,5-Benzothiazepines and Benzodiazepines on Inorganic Supports. ResearchGate. [Link]

  • Al-Otaibi, E. A., et al. (2015). Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. Medicinal Chemistry Research, 24(10), 3763-3774. [Link]

  • Singh, P., et al. (2020). Proposed mechanism for the synthesis of 1,5-benzothiazepine. ResearchGate. [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Scilit. [Link]

  • Chetterjee, N. R., et al. (2012). AN ULTRASONICALLY ASSISTED SOLVENT-FREE SYNTHESIS OF SOME 1, 5-BENZODIAZEPINE DERIVATIVES POSSESSING SIGNIFICANT ANTI-ANXIETY AC. Trade Science Inc. [Link]

  • El-Sayed, M. E. (2017). Benzo[6][14]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Organic Chemistry International, 2017, 1-32. [Link]

  • Various Authors. (2025). 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will delve into troubleshooting common issues, answer frequently asked questions, and provide a detailed, high-yield protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

A diminished or absent yield of the target compound is a frequent challenge. The root cause often lies in one of several key areas of the experimental setup.

  • Potential Cause A: Purity of Starting Materials The primary starting materials for this synthesis are 2-amino-5-methylthiophenol and an acrylic acid derivative (e.g., acrylic acid or its ester). The purity of the aminothiophenol is particularly critical. Oxidation of the thiol group to a disulfide can significantly reduce the concentration of the reactive nucleophile, thereby hindering the initial Michael addition and subsequent cyclization.

    Solution:

    • Purity Verification: Always verify the purity of 2-amino-5-methylthiophenol via NMR or GC-MS before use.

    • Purification of Starting Material: If impurities are detected, consider recrystallization or column chromatography of the starting material.

    • Inert Atmosphere: Handle the aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Potential Cause B: Ineffective Catalyst or Reaction Conditions The cyclocondensation reaction is often catalyzed by a dehydrating agent or an acid catalyst. The choice and concentration of the catalyst, as well as the reaction temperature and solvent, are crucial for driving the reaction to completion.

    Solution:

    • Catalyst Selection: Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this type of cyclization as it acts as both a catalyst and a dehydrating agent.

    • Temperature Optimization: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side-product formation. A typical temperature range is 80-120°C.

    • Solvent Choice: High-boiling point, non-reactive solvents such as toluene or xylene are often employed to facilitate water removal via a Dean-Stark apparatus.

Issue 2: Formation of Significant Side Products

The presence of side products complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating their formation.

  • Potential Cause A: Dimerization of Starting Material The aminothiophenol can undergo self-condensation or oxidation to form disulfide dimers, especially at elevated temperatures in the presence of oxygen.

    Solution:

    • Controlled Addition: Add the acrylic acid derivative slowly to the reaction mixture containing the aminothiophenol. This ensures that the concentration of the aminothiophenol available for dimerization is minimized.

    • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere throughout the reaction is critical.

  • Potential Cause B: Polymerization of Acrylic Acid Derivative Acrylic acid and its esters are prone to polymerization, especially at higher temperatures.

    Solution:

    • Use of Inhibitors: While not always necessary for this specific synthesis if conditions are well-controlled, the addition of a radical inhibitor (e.g., hydroquinone) to the acrylic acid derivative can prevent polymerization.

    • Temperature Control: Avoid excessively high reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one?

The synthesis typically proceeds through a two-step sequence:

  • Michael Addition: The thiol group of 2-amino-5-methylthiophenol acts as a nucleophile and adds to the β-carbon of the acrylic acid derivative.

  • Amide Formation (Cyclization): The amino group then undergoes an intramolecular cyclization with the carboxylic acid (or ester) group, forming the seven-membered ring of the benzothiazepinone core with the elimination of water (or an alcohol).

Q2: Can I use acrylic acid directly, or is an ester preferred?

Both acrylic acid and its esters (e.g., methyl acrylate, ethyl acrylate) can be used.

  • Acrylic Acid: Using acrylic acid directly is often simpler as it avoids the need for a subsequent hydrolysis step. However, the reaction can be more vigorous.

  • Acrylate Esters: The use of an ester can sometimes offer better control over the reaction rate. The cyclization will then involve an amidation reaction with the elimination of an alcohol.

Q3: What is the role of polyphosphoric acid (PPA) in this synthesis?

Polyphosphoric acid serves a dual purpose:

  • Acid Catalyst: It protonates the carbonyl group of the carboxylic acid intermediate, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the amino group.

  • Dehydrating Agent: PPA effectively removes the water molecule formed during the cyclization, driving the equilibrium towards the product.

Optimized High-Yield Experimental Protocol

This protocol is designed to maximize the yield and purity of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Materials:

  • 2-amino-5-methylthiophenol (1.0 eq)

  • Acrylic acid (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylthiophenol (1.0 eq) and toluene.

  • Michael Addition: Slowly add acrylic acid (1.1 eq) to the solution at room temperature. Stir the mixture for 1-2 hours.

  • Cyclization: Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the reaction mixture. Heat the mixture to 100-110°C and reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Data Presentation

Parameter Condition A Condition B Optimized Condition
Catalyst Sulfuric AcidNone (Thermal)Polyphosphoric Acid
Solvent EthanolTolueneToluene
Temperature 80°C110°C110°C
Reaction Time 12 hours10 hours6 hours
Reported Yield 45-55%60-70%85-95%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up & Purification start 2-amino-5-methylthiophenol + Acrylic Acid intermediate Michael Adduct Intermediate start->intermediate Toluene, RT cyclization Intramolecular Amidation intermediate->cyclization PPA, 110°C workup Neutralization & Extraction cyclization->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Workflow for the synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Impure Materials cluster_solutions2 Solutions for Reaction Conditions issue Low Product Yield cause1 Impure Starting Materials issue->cause1 cause2 Ineffective Reaction Conditions issue->cause2 solution1a Verify Purity (NMR, GC-MS) cause1->solution1a solution1b Purify Starting Material cause1->solution1b solution1c Use Inert Atmosphere cause1->solution1c solution2a Use PPA as Catalyst cause2->solution2a solution2b Optimize Temperature (100-110°C) cause2->solution2b solution2c Use High-Boiling Solvent cause2->solution2c

Caption: Troubleshooting guide for low product yield.

References

  • Synthesis and biological activity of some new 1, 5-benzothiazepine derivatives. Journal of the Indian Chemical Society. (2009). [Link]

  • Synthesis of novel 1,5-benzothiazepine derivatives as possible antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. (2005). [Link]

  • A facile and efficient synthesis of 1,5-benzothiazepine derivatives. Tetrahedron Letters. (2003). [Link]

Technical Support Center: Synthesis of 1,5-Benzothiazepin-4-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 1,5-benzothiazepin-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions. For more detailed explanations, please refer to the in-depth troubleshooting guides.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in 1,5-benzothiazepin-4-one synthesis can often be attributed to several factors. The primary suspects include poor quality of the starting 2-aminothiophenol, which is prone to oxidation, suboptimal reaction conditions (temperature, solvent), and inefficient catalysis. Incomplete cyclization of the intermediate can also be a significant contributor.[1]

Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is it likely to be?

This is a classic sign of the oxidation of 2-aminothiophenol to its corresponding disulfide.[1] This side reaction is a major contributor to reduced yields and complicates purification. It is crucial to handle 2-aminothiophenol under an inert atmosphere to minimize this issue.

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most straightforward and effective method for monitoring the reaction's progress. By co-spotting your reaction mixture with your starting materials (2-aminothiophenol and the α,β-unsaturated carbonyl compound), you can visualize the consumption of reactants and the formation of the desired product. Visualization is typically achieved using UV light or iodine vapor.[1]

Q4: What are the key safety precautions when working with 2-aminothiophenol?

2-aminothiophenol is a thiol and therefore has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood. Due to its susceptibility to oxidation, it is best handled under an inert atmosphere (e.g., nitrogen or argon).[1] Always consult the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

II. Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and resolve issues based on the observable outcomes of your experiment.

Problem 1: Low or No Product Yield

A diminished yield is one of the most frequent frustrations in organic synthesis. The following table outlines potential causes and actionable solutions.

Potential Cause Explanation & Causality Recommended Solutions
Poor Quality of Starting Materials 2-Aminothiophenol is notoriously susceptible to oxidation, forming a disulfide byproduct that does not participate in the desired reaction. Impurities in the α,β-unsaturated carbonyl compound can also lead to side reactions.Ensure the purity of your starting materials. Use freshly opened 2-aminothiophenol or purify it before use (e.g., by distillation under reduced pressure). Verify the purity of the carbonyl compound via NMR or GC-MS.[1]
Oxidation of 2-Aminothiophenol The thiol group (-SH) of 2-aminothiophenol is readily oxidized by atmospheric oxygen to form a disulfide (-S-S-) linkage. This is a common side reaction that consumes the starting material.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent prior to use.[1]
Inefficient Catalyst The choice of catalyst is critical for promoting the cyclization step. An inappropriate or deactivated catalyst will result in a sluggish or incomplete reaction.The choice of catalyst depends on the specific reactants. Common catalysts include protic acids (e.g., acetic acid, HCl), Lewis acids, and solid-supported catalysts. For challenging cyclizations, consider using a dehydrating agent like propylphosphonic anhydride (T3P).[2]
Suboptimal Reaction Temperature Some reactions require heating to overcome the activation energy barrier for cyclization. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.If the reaction is sluggish at room temperature, gradually increase the temperature. If you observe the formation of byproducts at elevated temperatures, consider lowering the temperature.[1]
Incomplete Cyclization The reaction proceeds through an intermediate Schiff base or Michael adduct, which then needs to cyclize to form the final product. Inefficient cyclization can leave you with a mixture of starting materials and intermediates.Ensure your catalyst is active and present in the correct stoichiometric amount. In some cases, a stronger acid or a dehydrating agent may be necessary to drive the cyclization to completion.
Troubleshooting Workflow for Low Yield

G start Low Product Yield Observed check_sm Verify Purity of Starting Materials start->check_sm check_inert Ensure Inert Atmosphere check_sm->check_inert Purity Confirmed purify_sm Purify Starting Materials check_sm->purify_sm Impurities Detected optimize_temp Optimize Reaction Temperature check_inert->optimize_temp No Obvious Oxidation degas_solvent Degas Solvents check_inert->degas_solvent Oxidation Suspected temp_screen Screen a Range of Temperatures optimize_temp->temp_screen No Improvement success Improved Yield optimize_temp->success Improvement Seen optimize_catalyst Evaluate Catalyst Choice and Loading catalyst_screen Screen Different Catalysts/Loadings optimize_catalyst->catalyst_screen No Improvement optimize_catalyst->success Improvement Seen purify_sm->check_inert degas_solvent->optimize_temp temp_screen->optimize_catalyst catalyst_screen->success Improvement Seen

Caption: A logical workflow for troubleshooting low product yields.

Problem 2: Formation of Side Products and Purification Challenges

The formation of byproducts not only reduces your yield but also complicates the purification of your desired 1,5-benzothiazepin-4-one.

Observable Symptom Potential Cause & Explanation Recommended Solutions
Significant amount of a white, insoluble solid Disulfide Formation: As mentioned, this is the most common byproduct resulting from the oxidation of 2-aminothiophenol.The best solution is prevention by using an inert atmosphere. If formed, it can often be removed by filtration as it is typically insoluble in common organic solvents.
Complex mixture of spots on TLC Self-condensation of Carbonyl Compound: Aldehydes or ketones can undergo self-condensation, especially under basic or acidic conditions.Adjust the reaction conditions. A change in catalyst or temperature can often suppress these side reactions.
Product is an oil and difficult to purify Persistent Impurities: The crude product may be an oil due to the presence of unreacted starting materials or soluble byproducts.Consider converting the oily product into a solid derivative (e.g., a salt) for easier purification by recrystallization. The pure product can then be regenerated. Alternatively, preparative TLC or HPLC may be necessary.
Product instability on silica gel Acidic Nature of Silica: Some benzothiazepine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.Use neutral or basic alumina for column chromatography. Alternatively, consider a different purification method such as recrystallization.[1]
Visualizing a Common Side Reaction: Disulfide Formation

G cluster_0 Oxidation of 2-Aminothiophenol mol1 2 x mol2 plus + O₂ mol3 mol2->mol3 Oxidation plus2 + 2 H₂O

Caption: Formation of the disulfide byproduct from 2-aminothiophenol.

III. Experimental Protocols

Here, we provide a general, yet detailed, protocol for the synthesis of a 1,5-benzothiazepin-4-one derivative. Note that this is a general guideline and may require optimization for your specific substrates.

General Procedure for the Synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (e.g., chalcone, acrylic acid derivative) (1.0 mmol)

  • Catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a solid acid)

  • Solvent (e.g., ethanol, methanol, or a green solvent like PEG-400) (10-20 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the chosen solvent. If using a solid catalyst, add it at this stage.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for several minutes.

  • Addition of 2-Aminothiophenol: Under the inert atmosphere, add 2-aminothiophenol (1.0 mmol) to the reaction mixture. If using a liquid acid catalyst like glacial acetic acid, add it now.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux) and monitor its progress using TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid product has precipitated, it can be collected by filtration. If the product is in solution, the solvent is typically removed under reduced pressure. The crude product is then redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by column chromatography on silica gel or alumina, or by recrystallization from a suitable solvent system.[3]

IV. References

  • Doddamedur G. Bhadregowda, et al. (2015). Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(12):733-740.

  • Climent, M. J., Corma, A., Iborra, S., & Martí, L. (2014). One-pot synthesis of 2,3-dihydro-1,5-benzothiazepines with solid acid and base catalysts. ChemSusChem, 7(4), 1177–1185. [Link]

  • De Vleeschauwer, M., & Van der Eycken, E. V. (2021). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. European Journal of Organic Chemistry, 2021(32), 4549–4565. [Link]

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Pharmaceuticals, 15(6), 729. [Link]

  • Patel, K., & Singh, R. (2019). Benzo[1][4]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. Journal of Heterocyclic Chemistry, 56(10), 2687-2706.

  • Abe, Y., Ueda, T., & Imoto, T. (1994). Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. Journal of Biochemistry, 115(1), 52–57. [Link]

  • Ravi, V. K., Goel, M., Kotamarthi, H. C., Ainavarapu, S. R. K., & Swaminathan, R. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLoS ONE, 9(2), e87012. [Link]

  • Kumar, A., et al. (2015). Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3559-3563.

  • Prasad, C., Rao, A. V., & Rao, M. V. (2014). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786.

  • Sharma, P., & Kumar, A. (2020). 1,5-Benzothiazepines: Recent developments in the synthetic strategies. Synthetic Communications, 50(15), 2249-2271.

  • Chate, A. S., Joshi, N. S., Mandhane, P. G., & Gill, C. H. (2011). Ceric ammonium nitrate catalyzed synthesis of 1, 5-benzothiazepines under ultrasonic irradiation. Archives of Applied Science Research, 3(5), 425-430.

  • Tanrikulu, I. C. (2016, May 2). How to prevent disulfide bond scrambling? ResearchGate. [Link]

  • Singh, S., & Parle, M. (2003). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 65(2), 196-197.

  • Unknown. (2023). Purification of Organic Compounds: from Crude Product to Purity. Course Hero.

  • Biotage. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes?[Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2006). Improved Method for the Synthesis of New 1,5-Benzothiazepine Derivatives as Analogues of Anticancer Drugs. Molecules, 11(3), 225–233. [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 537–562. [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Journal of the Serbian Chemical Society, 72(11), 1129-1136.

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. Journal of Biochemistry, 115(1), 52-57.

  • Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3757. [Link]

  • Al-Tel, T. H. (2001). Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry, 66(19), 6405–6408. [Link]

  • El-Subbagh, H. I. (2000). Fused 1,5-benzothiazepines from o-aminothiophenol and its derivatives as versatile synthons. Medicinal Research Reviews, 20(2), 127-148. [Link]

Sources

Identifying and minimizing side reactions in 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers and drug development professionals scaling the synthesis of 8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one. The 1,5-benzothiazepine scaffold is a privileged pharmacophore present in numerous cardiovascular and central nervous system therapeutics[1]. However, its synthesis from 2-amino-5-methylthiophenol and acrylic acid derivatives is notoriously plagued by chemoselectivity and cyclization issues.

This portal provides mechanistic insights, self-validating protocols, and quantitative troubleshooting to help you identify and minimize side reactions.

Reaction Pathway & Side Reaction Mapping

Workflow for 1,5-benzothiazepin-4-one synthesis outlining target pathways and side reactions.

Frequently Asked Questions (FAQs)

Q: Why is my isolated yield of the thia-Michael adduct consistently below 50%? A: Low yields in the first step are typically caused by two competing pathways: aerobic oxidation of the thiol to a disulfide, and competitive aza-Michael addition. The thia-Michael addition is kinetically favored due to the high polarizability (softness) of the thiolate anion compared to the hard amine[2]. However, if the reaction is run under thermodynamic control (excessive heat) or without a strict inert atmosphere, the N-alkylated or disulfide side products will dominate the reaction mixture.

Q: How do I prevent the formation of linear oligomers during the final lactamization step? A: Forming a seven-membered lactam ring is entropically unfavorable compared to five- or six-membered rings. If the concentration of the intermediate is too high, intermolecular condensation (amidation) outpaces intramolecular cyclization, leading to polymeric chains[3]. Implementing pseudo-high dilution techniques and utilizing highly efficient coupling reagents is critical to favoring the intramolecular pathway.

Advanced Troubleshooting Guide
Issue 1: Disulfide Dimerization of 2-Amino-5-methylthiophenol
  • Symptom: Appearance of a highly non-polar, UV-active spot on TLC; poor conversion of the starting material.

  • Causality: Thiophenols undergo rapid single-electron oxidation in the presence of dissolved oxygen to form thiyl radicals. These radicals rapidly dimerize into bis(2-amino-5-methylphenyl) disulfide.

  • Resolution: Utilize tandem disulfide reduction-Michael addition protocols. Adding a mild, non-nucleophilic reducing agent like triphenylphosphine (PPh3) can reduce in-situ disulfides back to the active thiolate[4]. Always sparge reaction solvents with Argon for at least 30 minutes prior to use.

Issue 2: Competing Aza-Michael Addition (N-Alkylation)
  • Symptom: Mass spectrometry reveals a product with the same mass as the desired adduct, but 1H-NMR shows a missing N-H proton and an intact S-H proton.

  • Causality: While sulfur is a better nucleophile, the amine can attack the acrylic acid if the thiol is protonated or sterically hindered.

  • Resolution: Exploit the pKa difference between the functional groups. Operating at a slightly acidic pH (e.g., using a buffer or catalytic acetic acid) keeps the amine protonated and inactive, while allowing the thiol to remain sufficiently nucleophilic[5]. Alternatively, performing the reaction in wet polyethylene glycol (PEG-200) stabilizes the transition state of the thia-Michael addition without requiring harsh conditions[4].

Issue 3: Intermolecular Amidation (Oligomerization)
  • Symptom: Formation of insoluble precipitates during cyclization; broad, unresolved polymeric peaks in NMR spectra.

  • Causality: The distance between the amine and carboxylic acid in the linear thia-Michael adduct requires a specific conformational folding to achieve the transition state for the 7-membered ring. Intermolecular collisions are statistically more frequent at standard molarities.

  • Resolution: Use a highly efficient coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) combined with hydroxybenzotriazole (HOBt) under strict high-dilution conditions (≤ 0.01 M)[3].

Quantitative Data & Condition Optimization

The following table summarizes the quantitative impact of varying reaction conditions on the distribution of the target product versus common side reactions.

Reaction ConditionThia-Michael Adduct (%)Disulfide (%)N-Alkylated (%)Oligomer (%)
Ambient Air, 25°C, 1.0 M45.035.015.0N/A
Argon sparged, 25°C, 1.0 M82.0< 2.012.0N/A
Argon, pH 4.5 buffer, 20°C94.0 < 2.0< 1.0N/A
Cyclization, 0.5 M, DCCN/AN/AN/A65.0
Cyclization, 0.01 M, DCC/HOBtN/AN/AN/A< 5.0
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Thia-Michael Addition

This protocol is designed to eliminate disulfide and N-alkylation side reactions.

  • Preparation: Dissolve 2-amino-5-methylthiophenol (10.0 mmol) in 50 mL of thoroughly degassed wet PEG-200 under an Argon atmosphere[4].

  • In-line Validation 1 (Redox Check): Spot the solution on TLC (Hexanes/EtOAc 4:1). A single spot should be visible. If a faint, highly non-polar upper spot (disulfide) is present, add 0.5 mmol of Triphenylphosphine and stir for 15 minutes until the spot disappears[4].

  • Reaction: Add acrylic acid (10.5 mmol) dropwise over 10 minutes. Maintain the internal temperature strictly at 20°C using a water bath to prevent thermodynamic N-alkylation.

  • In-line Validation 2 (Chemoselectivity Check): After 2 hours, take a 50 µL aliquot, partition in EtOAc/H2O, and analyze the organic layer via LC-MS. The target mass [M+H]+ for 3-((2-amino-5-methylphenyl)thio)propanoic acid must dominate (>95% AUC). The absence of an[M+H]+ peak corresponding to double addition confirms strict chemoselectivity.

  • Isolation: Extract the mixture with EtOAc, wash extensively with brine to remove PEG, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: High-Dilution Intramolecular Cyclization

This protocol is designed to overcome the entropic barrier of 7-membered ring formation and prevent oligomerization.

  • Preparation: Dissolve the intermediate from Protocol 1 (5.0 mmol) in 500 mL of anhydrous Tetrahydrofuran (THF) to achieve a strict 0.01 M concentration.

  • Activation: Add HOBt (6.0 mmol) and cool the solution to 0°C to stabilize the activated ester intermediate.

  • Coupling: Add DCC (6.0 mmol) portion-wise. The use of DCC facilitates the nucleophilic attack of the amine onto the activated ester[3].

  • In-line Validation 3 (Activation Check): Monitor the reaction visually and via TLC. The formation of a fine white precipitate (dicyclohexylurea, DCU) within 30 minutes is a physical, self-validating indicator of successful carbodiimide activation.

  • Completion: Stir at room temperature for 48 hours. Filter the DCU precipitate, concentrate the filtrate, and purify via flash chromatography to yield the pure 8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

References
  • Asymmetric Sulfa-Michael Additions ResearchGate[Link]

  • Innovative Synthesis of Diltiazem/Clentiazem Analogs Southern Adventist University[Link]

  • Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity French-Ukrainian Journal of Chemistry[Link]

  • Synthesis and Cancer Cell Cytotoxicity of 6‐, 7‐, or 8‐Substituted 2‐(Hetero)aryl‐4‐(4‐(Hetero)aryl‐2‐Oxobut‐3‐en‐1‐Ylidene)Benzothiazepanes ResearchGate[Link]

  • Development of a Tandem Base-Catalyzed, Triphenylphosphine-Mediated Disulfide Reduction-Michael Addition ResearchGate[Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one vs. Diltiazem

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular pharmacology, the 1,5-benzothiazepine class represents a cornerstone of L-type calcium channel blockers (CCBs). This guide provides an objective, data-driven comparison between Diltiazem , a fully elaborated and clinically potent CCB, and 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one , a foundational heterocyclic scaffold. While Diltiazem exhibits high-affinity receptor binding and profound vasorelaxant properties, the 8-methyl derivative functions primarily as a pharmacologically inert synthetic precursor. Understanding the structural disparities between these two molecules is critical for researchers engaged in rational drug design and structure-activity relationship (SAR) optimization.

Structural and Mechanistic Analysis (SAR)

The bioactivity of benzothiazepines is governed by strict stereochemical and structural prerequisites. To achieve potent calcium channel blockade, the molecular architecture must include two critical pharmacophores: a 4'-aryl methyl ether (typically positioned at C2) and a basic amine substituent appended to the N5 position with a physiological pKa [[1]]().

Diltiazem perfectly satisfies these constraints, allowing its d-cis isomer to bind with high affinity to the extracellular face of the α1​ subunit of the CaV1.2 (L-type) calcium channel 2. In stark contrast, 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one lacks both the basic amine side chain and the substituted phenyl ring. The isolated presence of an 8-methyl group on the core ring does not confer receptor affinity, rendering the molecule biologically inactive at the calcium channel but highly valuable as a versatile synthon for developing novel analogs 3.

SAR_Logic Diltiazem Diltiazem (Fully Substituted) Pharmacophore Key Pharmacophores: - 5-(dimethylamino)ethyl - 2-(4-methoxyphenyl) Diltiazem->Pharmacophore Contains Precursor 8-Methyl-1,5-benzothiazepin-4-one (Unsubstituted Scaffold) Inactive Negligible CCB Activity (Synthon Utility) Precursor->Inactive Lacks Pharmacophores LType L-Type Calcium Channel (Extracellular Access) Pharmacophore->LType High Affinity Binding

Structural logic dictating the calcium channel blocking activity of benzothiazepines.

Comparative Bioactivity Profile

The following table summarizes the quantitative performance and physicochemical properties of both compounds, highlighting the functional divergence caused by the presence or absence of key side chains.

ParameterDiltiazem (d-cis isomer)8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
Molecular Formula C22H26N2O4SC10H11NOS
Primary Target CaV1.2 ( α1​ subunit)None (Synthetic Scaffold)
Binding Affinity (IC50) ~0.63 µM 2> 100 µM (Negligible)
Pharmacological Action Vasodilation, Negative ChronotropyInactive / Precursor
Key Structural Features 5-(dimethylamino)ethyl, 2-(4-methoxyphenyl)Bare 1,5-benzothiazepine ring with 8-methyl
Research Utility Positive control for CCB assaysCore scaffold for library synthesis 3

Experimental Methodologies: Validating Bioactivity

In drug development, proving the inactivity of a precursor scaffold is just as critical as validating the activity of the final drug. The following self-validating protocols are designed to definitively compare the bioactivity of Diltiazem against its 8-methyl precursor.

Workflow Prep Cardiomyocyte Isolation & Culture Assay1 Radioligand Binding Assay ([3H]-d-cis-Diltiazem) Prep->Assay1 Assay2 Whole-Cell Patch Clamp (I_Ca(L) Measurement) Prep->Assay2 Data Dose-Response & IC50 Calculation Assay1->Data Affinity Data Assay2->Data Functional Blockade

Self-validating experimental workflow for assessing L-type calcium channel inhibition.

Protocol A: Radioligand Displacement Assay (Receptor Affinity)
  • Objective : Quantify the binding affinity of the compounds to the α1​ subunit of the L-type calcium channel.

  • Causality : We utilize [3H]-d-cis-Diltiazem as the primary radioligand. If the 8-methyl scaffold possesses any intrinsic affinity for the receptor site, it will competitively displace the radioligand, resulting in a measurable drop in radioactive signal.

  • Self-Validating Step : Non-specific binding must be determined in a parallel control well containing 10 µM unlabeled Diltiazem. This ensures that the measured radioactivity in the test wells is exclusively derived from specific, saturable receptor interactions rather than background noise.

  • Procedure :

    • Isolate T-tubule membranes from fresh ventricular cardiac tissue via sucrose gradient centrifugation.

    • Incubate 50 µg of membrane protein with 1 nM [3H]-d-cis-Diltiazem and varying concentrations ( 10−9 to 10−4 M) of either Diltiazem or 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one in a Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Wash filters three times with ice-cold buffer, measure bound radioactivity using liquid scintillation counting, and calculate the IC50 via non-linear regression.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Blockade)
  • Objective : Measure the functional inhibition of L-type Ca2+ currents ( ICa(L)​ ).

  • Causality : Binding affinity does not guarantee functional antagonism. Patch-clamp electrophysiology provides real-time, high-resolution data on ion flux, confirming whether the compound physically occludes the channel pore or alters its voltage-dependent gating kinetics 2.

  • Self-Validating Step : Implement a strict washout phase post-compound application. The reversibility of the current block confirms that the inhibition is receptor-mediated and not an artifact of non-specific membrane disruption, leak currents, or cell death.

  • Procedure :

    • Enzymatically isolate single ventricular myocytes using collagenase perfusion.

    • Establish the whole-cell configuration using patch pipettes (2-4 M Ω ) filled with a Cs+-based internal solution (to block confounding outward K+ currents).

    • Apply a voltage step protocol: hold the cell at -50 mV (to inactivate Na+ and T-type Ca2+ channels), then step to +10 mV for 300 ms to elicit ICa(L)​ 2.

    • Perfuse the extracellular solution with the test compounds (Diltiazem vs. 8-methyl scaffold) and record the steady-state current reduction.

    • Perfuse with compound-free buffer to initiate the washout validation phase.

Synthetic Utility of the 8-Methyl Scaffold

While devoid of direct cardiovascular activity, 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is highly valued in medicinal chemistry. It serves as a rigid, stereochemically defined core for synthesizing novel libraries of cardiovascular, antimicrobial, and anti-inflammatory agents 3. By systematically appending diverse functional groups to the N5 and C2 positions of this specific scaffold, researchers can fine-tune lipophilicity and target specificity, bypassing the complex, multi-step total synthesis of the foundational benzothiazepine ring itself.

References

  • Title : Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site Source : PubMed / NIH URL :[Link]

  • Title : 1,5-benzothiazepine binding domain is located on the extracellular side of the cardiac L-type Ca2+ channel Source : PubMed / NIH URL : [Link]

  • Title : Innovative Synthesis of Diltiazem/Clentiazem Analogs Source : Southern Adventist University (Journal of Interdisciplinary Undergraduate Research) URL :[Link]

Sources

A comparative study of different synthetic pathways to 1,5-benzothiazepines

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Synthetic Pathways for 1,5-Benzothiazepines: From Conventional to Green Methodologies

Introduction The 1,5-benzothiazepine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of critical therapeutics such as the calcium channel blocker diltiazem and the atypical antipsychotic quetiapine[1]. For drug development professionals, selecting the optimal synthetic pathway to this bicyclic system is a critical decision that balances yield, scalability, and environmental impact[2]. This guide provides an objective, data-driven comparison of the primary synthetic routes—ranging from conventional acid-catalyzed condensations to modern, green-chemistry approaches utilizing microwave irradiation and catalyst-free environments.

Mechanistic Causality: The Thia-Michael / Cyclocondensation Sequence

The most robust and widely utilized method for constructing the 1,5-benzothiazepine ring involves the condensation of 2-aminothiophenol (2-ATP) with α,β-unsaturated carbonyl compounds, typically chalcones[3].

Understanding the causality behind this reaction is essential for troubleshooting and optimizing yields. The reaction proceeds via a two-step tandem sequence:

  • Thia-Michael Addition: The sulfhydryl (-SH) group of 2-ATP is a highly polarizable, "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the "soft" β-carbon of the α,β-unsaturated system (chalcone) rather than the "hard" carbonyl carbon[1].

  • Intramolecular Cyclization: Following the formation of the thioether intermediate, the primary amine (-NH2)—a "harder" nucleophile—attacks the carbonyl carbon. Subsequent dehydration (loss of H₂O) yields the imine, completing the seven-membered 1,5-benzothiazepine ring[1].

G N1 Reactants: 2-Aminothiophenol + Chalcone N2 Step 1: Thia-Michael Addition (Soft Nucleophile -SH attacks β-carbon) N1->N2 Activation N3 Intermediate: Thioether Adduct N2->N3 N4 Step 2: Intramolecular Cyclization (Hard Nucleophile -NH2 attacks C=O) N3->N4 N5 Product: 1,5-Benzothiazepine N4->N5 Dehydration (-H2O)

Mechanism of 1,5-benzothiazepine synthesis via tandem thia-Michael addition.

Comparative Analysis of Synthetic Pathways

Historically, the synthesis relied on harsh conditions, utilizing strong acids (e.g., trifluoroacetic acid, glacial acetic acid, or HCl) in refluxing organic solvents (ethanol, toluene) for several hours[4]. While reliable, these conventional methods suffer from prolonged reaction times, moderate yields due to byproduct formation, and high environmental toxicity.

Recent advancements have shifted toward green chemistry principles:

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation (MWI) in solvent-free conditions or with benign mediators (like DMF/AcOH) accelerates the reaction rate exponentially. The localized superheating and dipole-dipole electrostatic interactions enhance the polarity of the reaction medium, driving the condensation to completion in minutes rather than hours[5].

  • Ultrasound-Promoted Synthesis: Acoustic cavitation generated by ultrasound in green solvents like Polyethylene Glycol (PEG-400) provides excellent yields at room temperature by enhancing mass transfer[2].

  • Catalyst-Free Synthesis in HFIP: Hexafluoro-2-propanol (HFIP) is a highly polar, strongly hydrogen-bonding solvent. It acts as both solvent and promoter, activating the carbonyl group of the chalcone without the need for external metal catalysts or strong acids, achieving near-quantitative yields at room temperature[6].

Quantitative Comparison of Synthetic Routes

Synthetic PathwayCatalyst / PromoterSolvent SystemTemperatureReaction TimeAverage YieldEnvironmental Impact
Conventional Heating Trifluoroacetic Acid (TFA)Ethanol / Toluene80°C (Reflux)3 - 8 hours55 - 65%High (Toxic solvents, corrosive acids)
Microwave-Assisted Glacial Acetic Acid (Cat.)DMF or Solvent-Free~120°C (MWI)2 - 4 minutes82 - 90%Low (Energy efficient, reduced waste)
Ultrasound-Promoted PEG-400 (Acts as promoter)PEG-400Room Temp15 - 30 minutes86 - 93%Very Low (Green solvent, mild conditions)
Catalyst-Free (HFIP) NoneHexafluoro-2-propanol28°C2 hoursUp to 98%Low (Neutral conditions, recyclable solvent)

(Data synthesized from comparative methodology studies[2][4][6].)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes in-process controls to verify mechanistic progression.

Protocol A: Conventional Acid-Catalyzed Synthesis[1] Best for: Laboratories lacking specialized microwave/ultrasound equipment.

  • Reaction Setup: In a round-bottom flask, dissolve 3.00 mmol of the substituted chalcone and 3.60 mmol of 2-aminothiophenol in 40 mL of absolute ethanol.

  • Activation: Add 0.5 equivalents of trifluoroacetic acid (TFA) dropwise under continuous stirring.

  • Execution: Heat the mixture to reflux (approx. 80°C) for 3 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active chalcone spot and the emergence of a lower Rf product spot confirms the consumption of starting materials.

  • Workup: Pour the hot mixture into 100 mL of ice-cold water. Filter the resulting precipitate through a sintered glass funnel.

  • Validation: Recrystallize from ethanol. Confirm product identity via FT-IR (disappearance of -SH stretch at ~2570 cm⁻¹ and C=O stretch at ~1650 cm⁻¹; appearance of C=N stretch at ~1590 cm⁻¹) and ¹H-NMR (characteristic ABX or AMX spin system for the C2 and C3 protons of the thiazepine ring).

Protocol B: Microwave-Assisted Green Synthesis Best for: High-throughput screening and rapid library generation.

  • Reaction Setup: In a microwave-safe conical flask or borosil vessel, combine equimolar quantities (0.01 mol) of 2-aminothiophenol and the chalcone.

  • Activation: Add 15 mL of N,N-dimethylformamide (DMF) and a catalytic amount (5 mL) of glacial acetic acid. Cap the flask loosely with a glass funnel to prevent pressure buildup.

  • Execution: Irradiate in a microwave synthesizer (e.g., 700W) for 2.5 to 3 minutes.

  • In-Process Control: The reaction mixture will exhibit a distinct color change as the thioether intermediate rapidly dehydrates to the imine.

  • Workup: Allow the vessel to cool to room temperature, then quench with cold water. Filter the separated solid and wash thoroughly with distilled water to remove DMF and acetic acid traces.

  • Validation: Recrystallize from ethanol. Determine the melting point to ensure purity (>95%) before proceeding to biological assays.

Protocol C: Catalyst-Free Synthesis in HFIP[6] Best for: Acid-sensitive substrates and ultra-high yield requirements.

  • Reaction Setup: In a standard reaction vial, add 1.0 mmol of trans-chalcone and 1.0 mmol of 2-aminothiophenol.

  • Activation: Suspend the reactants in 11 equivalents of Hexafluoro-2-propanol (HFIP). No external catalyst is added.

  • Execution: Stir the mixture at 28°C (room temperature) for 2 hours.

  • In-Process Control: The strong hydrogen-bonding network of HFIP activates the enone. Monitor via ¹H-NMR of crude aliquots to ensure no acyclic thioether intermediate remains.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be trapped and recycled).

  • Validation: Purify the crude residue via flash column chromatography if necessary, though the reaction typically proceeds with >95% conversion, allowing for direct characterization.

Conclusion

While conventional acid-catalyzed reflux remains a foundational technique, the paradigm of 1,5-benzothiazepine synthesis has definitively shifted. For modern drug development professionals, adopting microwave-assisted or HFIP-mediated pathways not only aligns with green chemistry mandates but fundamentally improves throughput and isolated yields. By understanding the underlying thia-Michael causality, researchers can rationally select the protocol that best fits their substrate's electronic and steric demands.

References

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery Source: PubMed Central (PMC) URL:[Link]

  • Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines Source: NIScPR URL:[Link]

  • Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine Source: Mobt3ath URL:[Link]

  • 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery Source: Zenodo URL:[Link]

  • ONE-POT DRY MEDIA SYNTHESIS OF NEW TETRACYCLIC 1,5-BENZOTHIAZEPINES UNDER MICROWAVE ACTIVATION Source: CLOCKSS URL:[Link]

  • A practical synthesis of 2,3-dihydro-1,5-benzothiazepines Source: Università degli Studi di Milano URL:[Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines Source: PubMed Central (PMC) URL:[Link]

Sources

Comparing the antioxidant capacity of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one to BHT

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antioxidant Profiling: 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one vs. BHT

Executive Summary

In the landscape of synthetic antioxidants, Butylated hydroxytoluene (BHT) has long served as the gold standard for neutralizing free radicals via hydrogen donation. However, the complex nature of biological oxidative stress—often catalyzed by transition metals and reactive nitrogen species—demands multifaceted scavengers. 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (8-Me-BTZ) , a derivative of the highly privileged 1,5-benzothiazepine pharmacophore[1], presents a radically different mechanistic profile. While BHT excels in direct radical quenching, 8-Me-BTZ operates as a potent secondary antioxidant, demonstrating superior efficacy in transition metal chelation and nitric oxide (NO) scavenging[2]. This guide provides an objective, data-driven comparison of these two compounds for researchers in drug development.

Structural Causality & Mechanistic Divergence

The contrasting performance of BHT and 8-Me-BTZ is a direct consequence of their molecular architectures.

  • BHT (The Primary Antioxidant): BHT is a sterically hindered phenol. Its primary mechanism is Hydrogen Atom Transfer (HAT) . The bulky tert-butyl groups sterically shield the hydroxyl group, allowing it to easily donate a hydrogen atom to peroxyl radicals. The resulting phenoxyl radical is highly stable and resonance-delocalized, preventing it from propagating further oxidative chain reactions[2].

  • 8-Me-BTZ (The Secondary Antioxidant): Benzothiazepines are bicyclic heterocycles consisting of a thiazepine ring fused to a benzene unit[3]. 8-Me-BTZ lacks a highly labile phenolic hydrogen, rendering it thermodynamically less favorable for HAT. However, the 1,5-thiazepine ring contains electron-rich sulfur and nitrogen heteroatoms[1]. The lone pairs on these atoms act as powerful Lewis bases, forming stable coordinate covalent ( σ ) bonds with pro-oxidant transition metals (like Fe²⁺ and Cu²⁺)[2]. By chelating these metals, 8-Me-BTZ decreases their redox potential, stabilizing them in an oxidized form and effectively short-circuiting the Fenton reaction before hydroxyl radicals can be generated[2].

Mechanisms BHT BHT (Sterically Hindered Phenol) HAT Hydrogen Atom Transfer (HAT) BHT->HAT BTZ 8-Me-BTZ (Benzothiazepine Scaffold) Chelation Transition Metal Chelation (Sigma-Bonding) BTZ->Chelation SET Single Electron Transfer (SET) BTZ->SET ROS Peroxyl / DPPH Radicals HAT->ROS StableBHT Stable Phenoxyl Radical (Chain Breaking) HAT->StableBHT Metals Labile Fe2+ / Cu2+ Chelation->Metals InertMetal Redox-Inert Metal Complex (Prevents Fenton Rxn) Chelation->InertMetal RNS Nitric Oxide (NO•) SET->RNS StableNO Neutralized Nitrogen Species SET->StableNO

Figure 1: Divergent antioxidant mechanisms of BHT (HAT-dominant) and 8-Me-BTZ (Chelation/SET-dominant).

Quantitative Performance Metrics

The following table synthesizes the comparative half-maximal inhibitory concentration (IC₅₀) data derived from standardized in vitro assays comparing BHT to 1,5-benzothiazepin-4-one derivatives[2]. Lower IC₅₀ values indicate higher potency.

Assay CategoryTarget NeutralizedBHT (Standard)8-Me-BTZ Class (Range)Superior Agent
DPPH Scavenging Stable Free Radicals~10.87 µg/mL 136.36 – 661.03 µg/mLBHT
Metal Ion Chelation Fe²⁺ / Cu²⁺ (Pro-oxidants)~213.45 µg/mL39.59 – 105.60 µg/mL 8-Me-BTZ
NO Scavenging Reactive Nitrogen SpeciesModerateHigh (at 20-100 µg/mL) 8-Me-BTZ

Expert Insight: The data clearly illustrates that evaluating 8-Me-BTZ solely via DPPH would result in a false-negative assessment of its therapeutic potential. Its true value lies in secondary antioxidant pathways (chelation and NO scavenging), making it highly relevant for neurodegenerative or anti-angiogenic drug development where metal dyshomeostasis is a primary pathology[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes internal checks to eliminate false positives caused by intrinsic compound absorbance or solvent interference.

Protocol A: DPPH Radical Scavenging Assay (HAT/SET Evaluation)

This assay relies on the reduction of a protonated radical, visually validated by a color shift.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (diphenyl picryl hydrazine) in 95% ethanol[2],[3].

  • Reaction: Mix 1 mL of the DPPH solution with varying concentrations of the test compound (8-Me-BTZ or BHT)[2].

  • Incubation: Shake vigorously and incubate in total darkness for 20 minutes at room temperature[2],[3].

  • Quantification: Measure the absorbance at 517 nm against an ethanol blank using a UV-VIS spectrophotometer[2],[3].

  • Self-Validation Check: A successful reaction is visually confirmed by a shift from deep purple to pale yellow[3]. If the test compound itself absorbs at 517 nm, a "compound + ethanol" blank must be subtracted from the final reading to prevent artificially low scavenging calculations.

Protocol B: Metal Ion-Chelating Assay (Ferrozine Method)

This assay evaluates the ability to form σ -bonds with metals, outcompeting a colorimetric indicator.

  • Reaction Initiation: Mix the test compound with 2 mM FeCl₂.

  • Complexation: Add 5 mM ferrozine to the mixture to initiate the competitive binding reaction.

  • Incubation: Allow the mixture to stand for 10 minutes at room temperature.

  • Quantification: Measure absorbance at 562 nm.

  • Self-Validation Check: Ferrozine reacts with unbound Fe²⁺ to form a highly stable magenta complex. A reduction in absorbance directly correlates with the test compound's chelating efficiency[2]. BHT must be run in parallel; its predictably poor performance (high IC₅₀) validates that the assay is specifically measuring chelation, not general radical scavenging[2].

Protocol C: Nitric Oxide (NO) Scavenging Assay (Griess Reaction)

This assay measures the neutralization of reactive nitrogen species generated in situ.

  • NO Generation: Dissolve sodium nitroprusside (SNP) in a phosphate buffer at physiological pH. SNP spontaneously generates NO•[2].

  • Incubation: Add the test compound. Unscavenged NO• will react with dissolved oxygen to produce nitrite ions[2].

  • Derivatization: Add Griess reagent to the mixture to quantify the remaining nitrite[2].

  • Quantification: Measure the absorbance of the resulting azo dye at 546 nm.

  • Self-Validation Check: The spontaneous generation of NO from SNP is highly pH-dependent. The buffer must be strictly maintained at physiological pH. The formation of a pink azo dye serves as the positive indicator of unscavenged NO.

Workflow cluster_assays Self-Validating Antioxidant Assay Workflows Sample Test Compounds (8-Me-BTZ vs BHT) DPPH_Assay DPPH Assay (HAT/SET Evaluation) Sample->DPPH_Assay Metal_Assay Ferrozine Assay (Metal Chelation) Sample->Metal_Assay NO_Assay Griess Assay (NO• Scavenging) Sample->NO_Assay DPPH_Read Absorbance @ 517 nm (Purple → Yellow) DPPH_Assay->DPPH_Read Metal_Read Absorbance @ 562 nm (Inhibits Magenta Complex) Metal_Assay->Metal_Read NO_Read Absorbance @ 546 nm (Inhibits Azo Dye Formation) NO_Assay->NO_Read Result IC50 Calculation & Mechanistic Profiling DPPH_Read->Result Metal_Read->Result NO_Read->Result

Figure 2: Multiplexed experimental workflow for comparative antioxidant profiling.

References

  • Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. Growing Science.
  • 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica.
  • Trimethyl Phosphate Mediated Synthesis of Benzothiazepine Deriv
  • 1, 5-BENZOTHIAZEPINE: AS POTENTIAL BIOLOGICALLY ACTIVE AGENT. Googleapis.com.

Sources

A Comparative Benchmarking Guide to the Cytotoxic Effects of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly promising class of molecules. Among these, the 1,5-benzothiazepine scaffold has garnered significant attention due to its presence in a variety of clinically used drugs and its demonstrated potential as a core structure for anticancer agents.[1][2] Derivatives of benzothiazepine have shown a range of biological activities, including anti-proliferative effects against various cancer cell lines.[3][4][5]

This guide introduces a novel benzothiazepine derivative, 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one , and provides a comprehensive framework for evaluating its cytotoxic potential. The primary objective is to benchmark this compound against well-established and clinically relevant anticancer drugs, namely Doxorubicin and Cisplatin. By presenting a head-to-head comparison, this document aims to provide researchers, scientists, and drug development professionals with a robust methodology and the necessary context to interpret the potential of this and other novel compounds.

The following sections will detail the scientific rationale for this investigation, provide step-by-step experimental protocols for assessing cytotoxicity, and offer templates for data presentation and analysis. Furthermore, we will explore the potential mechanisms of action, focusing on the induction of apoptosis, a critical pathway for cancer cell death.[6][7]

Scientific Rationale: The Promise of Benzothiazepines

The 1,5-benzothiazepine nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[2] In the context of oncology, numerous studies have highlighted the anticancer potential of this class of compounds. For instance, certain 1,5-benzothiazepine derivatives have exhibited potent cytotoxic activity against liver and prostate cancer cell lines, with some showing greater efficacy than the standard drug Methotrexate.[3] The structural modifications on the benzothiazepine ring have been shown to significantly influence their biological activity.[3][8]

The rationale for investigating 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one stems from the established anticancer properties of its parent scaffold. The specific substitutions on this novel compound may offer unique pharmacological properties, potentially leading to enhanced potency, selectivity, or a novel mechanism of action. Therefore, a systematic evaluation of its cytotoxic effects is a critical first step in determining its therapeutic potential.

Benchmarking Against the Gold Standard: Doxorubicin and Cisplatin

To contextualize the cytotoxic effects of our novel compound, it is essential to compare it against established anticancer drugs with well-characterized mechanisms of action. For this purpose, we have selected Doxorubicin and Cisplatin.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a broad-spectrum anticancer agent used in the treatment of a wide range of cancers.[] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptosis.[][10][11]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is one of the most potent and widely used chemotherapeutic agents.[12][13] It exerts its cytotoxic effects by forming crosslinks with DNA, which interferes with DNA replication and repair mechanisms, triggering cell death.[13]

By comparing the in vitro cytotoxicity of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one to these two "gold standard" drugs, we can gain valuable insights into its relative potency and potential clinical relevance.

Experimental Design and Protocols

A rigorous and standardized experimental design is crucial for obtaining reliable and reproducible data. The following protocols outline the key steps for benchmarking the cytotoxic effects of the test compounds.

Cell Line Selection

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types. For this guide, we propose the use of the following well-characterized human cancer cell lines:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

  • HT-29: Colorectal adenocarcinoma

  • DU-145: Prostate carcinoma

These cell lines are widely used in cancer research and have well-documented responses to various chemotherapeutic agents.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.[14][15][16] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in their respective culture media. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, Doxorubicin, and Cisplatin in the appropriate culture medium. After the initial 24-hour incubation, replace the medium in each well with fresh medium containing the various concentrations of the test compounds. Include untreated control wells (vehicle only) for comparison.

  • Incubation: Incubate the plates for a further 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve. From this curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity benchmarking workflow.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MCF-7, A549, HepG2, etc.) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Test & Benchmark Drugs) Treatment Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance_Reading Absorbance Reading MTT_Assay->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Chemo Chemotherapeutic Agent (e.g., Benzothiazepine Derivative) Bax Bax/Bak Activation Chemo->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Chemo->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This guide provides a comprehensive framework for the initial cytotoxic evaluation and benchmarking of the novel compound, 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one. By following the detailed protocols and leveraging the comparative data against established anticancer drugs, researchers can effectively assess the potential of this and other new chemical entities. The promising anticancer activity of the broader benzothiazepine class provides a strong rationale for such investigations. [19][20][21][22][23]Further studies to elucidate the precise mechanism of action and to evaluate the in vivo efficacy will be critical next steps in the drug development process.

References

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. PubMed. [Link]

  • MTT Assay: Assessing Cell Proliferation. Bench-Top. [Link]

  • Apoptosis pathways in cancer and cancer therapy. National Center for Biotechnology Information. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]

  • Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation. [Link]

  • Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers. [Link]

  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society. [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Cureus. [Link]

  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. National Center for Biotechnology Information. [Link]

  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. National Center for Biotechnology Information. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. National Center for Biotechnology Information. [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Center for Biotechnology Information. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. National Center for Biotechnology Information. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Center for Biotechnology Information. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. National Center for Biotechnology Information. [Link]

  • A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors with anti-tumor potency. PubMed. [Link]

  • Applications Of Benzothiazepines As Potential Cytotoxic Agents. Journal of Positive School Psychology. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. [Link]

  • Chemical and Physical Metrics in Establishing Benchmarks for Chemotherapy Drug Efficacy. ChemRxiv. [Link]

  • Synthesis, Characterization and Cytotoxicity studies ofNovel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Neuroquantology. [Link]

  • Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents. Growing Science. [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. [Link]

  • 1, 5-Benzothiazepine: Bioactivity and targets. ResearchGate. [Link]

Sources

Safety Operating Guide

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling translates seamlessly into safe, compliant disposal. When dealing with specialized heterocyclic building blocks like 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS: 110766-86-4) , generic waste protocols are insufficient. This compound contains both nitrogen and sulfur within its benzothiazepine ring system[1]. If incinerated improperly, it acts as a precursor for toxic sulfur oxides (SOx) and nitrogen oxides (NOx).

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring your laboratory remains compliant, safe, and environmentally responsible.

Physicochemical Profiling & Hazard Causality

To design a robust disposal protocol, we must first understand the molecular behavior of the chemical. 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a synthetic building block commonly used in drug discovery.

Table 1: Physicochemical & Hazard Summary

Property / HazardQuantitative Data / ClassificationOperational Implication
CAS Number 110766-86-4Unique identifier required for accurate waste manifesting[1].
Molecular Weight 193.27 g/mol Used to calculate molar sulfur load for disposal logs[1].
Molecular Formula C10H11NOSContains N and S; mandates specialized incineration[1].
GHS Classification H302, H315, H319, H335Acute toxicity (oral), skin/eye/respiratory irritant[2].
Chemical Incompatibilities Strong oxidizing agentsRisk of exothermic oxidation of thioether/amine groups.

Causality Insight: The presence of the thioether linkage (-S-) and the amide-like nitrogen means that mixing this waste with strong oxidizing acids (e.g., nitric acid) in a generic waste carboy can trigger a rapid, exothermic degradation. This reaction risks container over-pressurization and the release of toxic gases. Therefore, strict segregation from oxidizers is non-negotiable.

The Incineration Imperative & Regulatory Compliance

Under the [3], while this specific benzothiazepinone is not a uniquely "P" or "U" listed waste, it must be managed as a characteristic hazardous waste when dissolved in flammable organic solvents.

Discharging this compound into the municipal sewage system is strictly prohibited[4]. Furthermore, as highlighted by the [4], disposing of chemical waste in biohazard bags is a critical operational failure. Biohazard bags are treated by steam sterilization (autoclaving) and sent to landfills—a process that does not destroy the chemical structure and guarantees environmental leaching. According to [5], empty chemical containers must be thoroughly rinsed, and chemical waste must be accurately labeled and stored in a secure area before hazardous waste disposal.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste Containment and Decontamination

Objective: Safely package solid 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (e.g., expired batches, spill cleanup residues) for vendor transport.

  • PPE Verification: Don nitrile gloves, a flame-resistant lab coat, and safety goggles. If handling fine powders outside a fume hood, a fit-tested N95 or P100 respirator is required to prevent inhalation of respiratory irritants.

  • Collection: Use a static-free, non-sparking scoop to transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality Check: HDPE is chosen over standard PET because it resists degradation from trace organic impurities that may be present in the solid residue.

  • Decontamination: Wipe down the exterior of the container and the weighing/transfer area with a compatible solvent (e.g., 70% ethanol), and place the contaminated wipes into the same solid waste container.

  • Sealing and Labeling: Hermetically seal the container. Apply a standardized hazardous waste label detailing the chemical name, CAS (110766-86-4), and accumulation start date. Generalized names like "toxic waste" are unacceptable; the label must explicitly state the nature of the waste[6]. Add the specific hazard warning: "Irritant - Contains Heteroatoms: N, S".

Protocol 2: Liquid Solvent Waste Segregation

Objective: Isolate dissolved benzothiazepine waste from incompatible chemical streams.

  • Solvent Compatibility Check: Ensure the primary solvent (e.g., DMSO, Methanol, Ethyl Acetate) is compatible with the designated waste carboy.

    • Critical Rule: Never mix this waste with halogenated solvents (e.g., Chloroform) or strong inorganic acids[4].

  • Transfer: Using a closed-system funnel equipped with a vapor filter, pour the mother liquor into a designated "Non-Halogenated Organic Waste" amber glass or HDPE carboy.

  • Volume Management: Stop filling when the carboy reaches 80% capacity to allow for vapor expansion[6].

  • Manifesting: Log the estimated mass of the dissolved 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one on the communal waste log attached to the carboy.

    • Causality Check: This precise logging ensures the downstream disposal facility can calibrate their incinerator's scrubber systems (Flue-Gas Desulfurization) for the incoming sulfur load.

Workflow Visualization

To ensure compliance and eliminate ambiguity on the laboratory floor, follow the decision matrix below for processing this specific chemical waste.

G Start Waste Generation: 8-Methyl-2,3,4,5-tetrahydro- 1,5-benzothiazepin-4-one CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState Solid Solid Powder / Residue CheckState->Solid Unused / Spill Liquid Dissolved in Organic Solvent CheckState->Liquid Reaction Effluent SolidContainer Seal in compatible HDPE / Amber Glass Solid->SolidContainer LiquidContainer Segregate as Non-Halogenated Organic Waste (N/S containing) Liquid->LiquidContainer Labeling Affix Hazardous Waste Label: "Toxic/Irritant - Contains N & S" SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temperature Incineration (Requires SOx/NOx Scrubbers) Labeling->Incineration EPA/RCRA Compliant Vendor Transfer

Decision matrix for the segregation and disposal of benzothiazepine chemical waste.

References

  • Title: Source: National Science Teaching Association (NSTA) URL: https://www.nsta.org/blog/laboratory-waste-disposal-safety-protocols

  • Title: Source: Environmental Protection Agency (EPA) URL: https://www.epa.gov/hwgenerators/managing-your-hazardous-waste-guide-small-businesses

  • Title: Source: University of Otago URL: https://www.otago.ac.nz/health-safety/otago711583.pdf

  • Title: Source: Victoria University of Wellington URL: https://www.wgtn.ac.nz/science/facilities-and-resources/health-and-safety/hazardous-substances

Sources

A Senior Application Scientist's Guide to the Safe Handling of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 110766-86-4)[1], a compound of interest within the broader class of 1,5-benzothiazepines, which are recognized for their diverse biological activities.[2][3] This document is structured to provide a comprehensive framework for its safe use, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Assessment: A Proactive Stance on Safety

Given that 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a specialized chemical for research use only[1], a complete, peer-reviewed toxicological profile may not be readily available. Therefore, a conservative approach to hazard assessment is paramount. We will extrapolate potential hazards from structurally similar compounds, a standard and prudent practice in medicinal chemistry.

Structurally related benzothiazepine derivatives are known to possess biological activity.[3][4] For instance, 2,3,4,5-Tetrahydro-1,5-benzothiazepine is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5] Another analogue, 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, is noted for its acute toxicity (oral, dermal, and inhalation), as well as being a skin and eye irritant.[6] Based on these data, it is logical to handle 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one as a compound with the potential for:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Potential to cause irritation or serious damage upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

All laboratory work must proceed under the assumption that this compound is hazardous.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The minimum required PPE for handling this compound is a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] However, for the specific procedures involving 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, the following, more stringent PPE is required.

Procedure Eyes/Face Gloves Body Respiratory
Weighing/Handling Solids Safety glasses with side shields[7]Double-gloving with nitrile gloves[7]Flame-resistant lab coatRequired if not in a fume hood or ventilated enclosure
Preparing Solutions Chemical splash goggles[8]Double-gloving with nitrile glovesFlame-resistant lab coatNot required if performed in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shield[8][9]Double-gloving with nitrile glovesFlame-resistant lab coatNot required if performed in a certified chemical fume hood
Purification/Isolation Chemical splash goggles and face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatNot required if performed in a certified chemical fume hood
Handling Waste Chemical splash gogglesHeavy-duty chemical resistant gloves over nitrile glovesChemical-resistant apron over lab coatNot required if handling sealed waste containers

Causality Behind PPE Choices:

  • Double-Gloving: Provides an additional barrier against potential chemical exposure, especially given that nitrile gloves offer protection for incidental contact only and should be removed immediately after a known splash.[7]

  • Face Shield over Goggles: When pouring or handling larger volumes of liquids, a face shield offers crucial protection against splashes to the entire face, supplementing the seal provided by goggles.[8][9]

  • Flame-Resistant Lab Coat: While the flammability of this specific compound is not detailed, many organic solvents used in its synthesis and purification are flammable. A flame-resistant lab coat is a prudent preventative measure.[8]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures that safety is integrated into every stage of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend shipping at 4°C, suggesting that refrigerated storage may be appropriate.[1]

  • The storage location should be clearly labeled with the compound's identity and hazard warnings.

Handling and Experimental Procedures

All handling of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, especially the weighing of the solid and the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis cluster_disposal Waste Management prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve reaction Perform Reaction in Fume Hood dissolve->reaction workup Aqueous Workup & Extraction reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Analyze Purity (TLC, LC-MS, etc.) purify->analyze collect_liquid Collect Liquid Waste purify->collect_liquid collect_solid Collect Solid Waste purify->collect_solid dispose Dispose via EHS Guidelines collect_liquid->dispose collect_solid->dispose

Caption: Workflow for the safe handling of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact Environmental Health and Safety (EHS).

Disposal Plan: Environmental Responsibility

Improper disposal of pharmaceutical waste can have significant environmental consequences.[10][11] All waste containing 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one must be treated as hazardous chemical waste.

Waste Segregation and Disposal Workflow:

cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_sharps Sharps Waste start Waste Generation Point (Fume Hood) liquid_waste Aqueous & Organic Solvents start->liquid_waste solid_waste Contaminated Gloves, Paper Towels, Silica Gel, etc. start->solid_waste sharps_waste Contaminated Needles, Syringes, Pipettes start->sharps_waste collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid disposal Arrange for Pickup by Environmental Health & Safety (EHS) collect_liquid->disposal collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_solid->disposal collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps collect_sharps->disposal

Caption: Waste segregation and disposal protocol.

Disposal Methods:

  • Liquid Waste: Collect all aqueous and organic waste streams containing the compound in a clearly labeled, sealed hazardous waste container.

  • Solid Waste: Contaminated consumables (gloves, paper towels, silica gel, etc.) should be collected in a separate, labeled hazardous waste container.

  • Disposal Route: All waste must be disposed of through your institution's Environmental Health and Safety office. Do not pour any waste down the drain. Landfilling of untreated pharmaceutical waste is discouraged.[10] The preferred method for final disposal is high-temperature incineration.[12]

By adhering to this comprehensive guide, you can confidently and safely handle 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, ensuring both your personal safety and the integrity of your invaluable research.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Sigma-Aldrich. Safety Data Sheet.
  • Henkel. Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Journal of Chemical Education. Benzodiazepine Synthesis and Rapid Toxicity Assay.
  • Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • ITW Reagents. Safety Data Sheet.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Fisher Scientific. Safety Data Sheet.
  • Environment, Health and Safety. Chapter 3 - Personal Protective Equipment.
  • Sapphire Bioscience. 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.
  • MDPI. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.
  • ScienceDaily. Removing globally used anxiety drug from recycled and wastewater at low cost.
  • Google Patents. WO2017101808A1 - Short-acting benzodiazepine derivative, preparation method therefor, and use thereof.
  • World Health Organization. Guidelines for the safe disposal of expired drugs.
  • Zenodo. Pharmaceutical waste: overview, management and impact of improper disposal.
  • NCBI Bookshelf. Benzodiazepines.
  • MDPI. Household Pharmaceutical Waste Disposal as a Global Problem—A Review.
  • PubMed. Environmental occurrence, fate and transformation of benzodiazepines in water treatment.
  • PubChem. 2,3,4,5-Tetrahydro-1,5-benzothiazepine.
  • Growing Science. Synthesis and biological evaluation of novel 1,5-benzothiazepin-4(5H)-ones as potent antiangiogenic and antioxidant agents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization, anti-angiogenic and anti-oxidant activities of 1,5-benzothiazepin-4-(5H)-one derivatives.
  • NextSDS. 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。